molecular formula C17H27NO2 B5570933 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol CAS No. 347381-86-6

4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Cat. No.: B5570933
CAS No.: 347381-86-6
M. Wt: 277.4 g/mol
InChI Key: NNRAQSNXAOYDHG-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol is a chemical compound of interest in organic and medicinal chemistry research, particularly in the design of novel Schiff base ligands and other bioactive molecules. The compound features a phenolic core that is sterically hindered by two isopropyl groups at the 2 and 6 positions, a substitution pattern known to enhance antioxidant properties and stability. The 4-position is functionalized with a morpholin-4-ylmethyl group. The morpholine ring is a common pharmacophore in drug discovery due to its ability to improve water solubility and metabolic stability, and it is found in numerous therapeutic agents . Similar compounds incorporating the morpholine moiety and phenolic structures have been synthesized and characterized via techniques including X-ray crystallography, NMR, and IR spectroscopy, revealing stable molecular conformations often stabilized by intramolecular hydrogen bonds . Researchers can utilize this compound as a key synthetic intermediate or precursor. Its potential research applications include serving as a building block for ligands in catalytic systems, developing novel antioxidants, and in the synthesis of compounds for biological evaluation in various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-12(2)15-9-14(10-16(13(3)4)17(15)19)11-18-5-7-20-8-6-18/h9-10,12-13,19H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRAQSNXAOYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217531
Record name 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

347381-86-6
Record name 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347381-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Architecture and Functional Profiling of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This compound is a semi-synthetic Mannich base derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol). By introducing a morpholine moiety at the para position via a methylene bridge, this compound retains the core antioxidant pharmacophore of the parent hindered phenol while significantly altering its physicochemical profile—specifically its lipophilicity and ionization potential.

This monograph details the structural characterization, synthetic pathways, and functional properties of this molecule, positioning it as a critical candidate in the development of water-soluble antioxidant prodrugs and neuroprotective agents.

Structural Characterization & Physicochemical Profile[1][2][3]

Chemical Identity

The molecule consists of a phenolic core sterically hindered by two isopropyl groups at the ortho positions (2,6), with a morpholinomethyl group at the para position (4). This substitution pattern preserves the phenolic hydroxyl group's ability to donate hydrogen atoms (radical scavenging) while the basic morpholine nitrogen introduces pH-dependent solubility.

ParameterData
IUPAC Name This compound
Common Reference Propofol-Morpholine Mannich Base
Molecular Formula C₁₇H₂₇NO₂
Molecular Weight 277.40 g/mol
Core Scaffold 2,6-Diisopropylphenol (Propofol)
Functional Moiety Morpholine (via methylene bridge)
Predicted Physicochemical Properties

Data derived from structural fragment analysis and analogous hindered phenols.

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic, ensuring blood-brain barrier (BBB) penetration.
pKa (Phenolic OH) ~10.5Weakly acidic; remains protonated at physiological pH.
pKa (Morpholine N) ~7.8Basic center; allows for hydrochloride salt formation to enhance water solubility.
H-Bond Donors 1 (Phenolic OH)Critical for antioxidant Hydrogen Atom Transfer (HAT).
H-Bond Acceptors 3 (O, N, O)Facilitates receptor interaction and solubility.

Synthetic Pathway: The Mannich Reaction[3][4]

The synthesis utilizes the Mannich reaction , a three-component condensation involving the active hydrogen at the para position of propofol, formaldehyde (electrophile source), and morpholine (nucleophile).

Reaction Mechanism
  • Imine Formation: Morpholine reacts with formaldehyde to generate a reactive iminium ion intermediate (

    
    ).
    
  • Electrophilic Attack: The electron-rich propofol ring attacks the iminium ion. The steric bulk of the isopropyl groups directs the substitution exclusively to the para (4) position.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the target Mannich base.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard methodologies for hindered phenols.

  • Reactants: Dissolve 2,6-diisopropylphenol (10 mmol) and morpholine (12 mmol) in Ethanol (20 mL).

  • Activation: Add Formaldehyde (37% aq. solution, 15 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The residue is typically an oil. Purify via column chromatography (Silica gel) or crystallize as the HCl salt by treating with ethereal HCl.

Synthetic Workflow Visualization

SynthesisWorkflow Reactants Reactants (Propofol + Morpholine + CH2O) Intermediate Iminium Ion Formation Reactants->Intermediate Mixing Reflux Reflux (Ethanol, 80°C, 4-6h) Intermediate->Reflux Condensation Workup Workup (Solvent Evaporation) Reflux->Workup Completion Purification Purification (Column Chromatography or HCl Salt Formation) Workup->Purification Crude Oil Product Target Molecule (C17H27NO2) Purification->Product Yield ~70-85%

Figure 1: Step-by-step synthetic workflow for the production of this compound.

Analytical Profiling (Spectroscopy)

Accurate identification relies on distinguishing the target from the starting material (Propofol). The key indicator is the disappearance of the para-proton triplet of propofol and the appearance of the methylene singlet.

Nuclear Magnetic Resonance (NMR) Characteristics

Shifts are reported in ppm relative to TMS in CDCl₃.

NucleusShift (δ)MultiplicityIntegrationAssignment
¹H 1.25Doublet (J=6.9Hz)12HIsopropyl -CH₃ groups
¹H 2.50Broad Singlet4HMorpholine -N-CH₂-
¹H 3.15Septet2HIsopropyl -CH- (Methine)
¹H 3.45 Singlet 2H Benzylic -CH₂- (Diagnostic Peak)
¹H 3.70Broad Singlet4HMorpholine -O-CH₂-
¹H 5.00Singlet (Broad)1HPhenolic -OH
¹H 7.05Singlet2HAromatic H (Positions 3,5)

Interpretation: The collapse of the aromatic region from a multiplet (in Propofol) to a singlet at ~7.05 ppm confirms the symmetric substitution at the 4-position.

Functional Properties & Applications

Antioxidant Mechanism

The molecule functions as a chain-breaking antioxidant.[1] The bulky isopropyl groups at the 2,6-positions provide steric protection to the phenoxy radical formed after hydrogen donation, preventing rapid pro-oxidant coupling.

  • Mechanism: Hydrogen Atom Transfer (HAT).

  • Stability: The resulting phenoxy radical is stabilized by resonance and steric hindrance, allowing it to safely terminate radical chains (ROO• + ArOH → ROOH + ArO•).

Biological Relevance[1]
  • Neuroprotection: Like Propofol, this derivative is investigated for mitigating oxidative stress in neuronal tissues.

  • Prodrug Potential: The morpholine nitrogen allows for the formation of water-soluble salts (e.g., Hydrochloride, Mesylate). This addresses the major clinical limitation of Propofol (poor water solubility requiring lipid emulsion formulations).

  • Antimicrobial Activity: Mannich bases often exhibit enhanced antimicrobial properties compared to their parent phenols due to the basic amine side chain interacting with bacterial cell walls.

Mechanism of Action Diagram

Mechanism Target 4-(Morpholin-4-ylmethyl)- 2,6-di(propan-2-yl)phenol Complex Transition State (H-Atom Transfer) Target->Complex Donates H• Radical Free Radical (ROO•) Radical->Complex Accepts H• Product1 Neutralized Species (ROOH) Complex->Product1 Product2 Stable Phenoxy Radical (Sterically Shielded) Complex->Product2 Note Steric hindrance of isopropyl groups prevents radical coupling, ensuring stability. Product2->Note

Figure 2: Antioxidant mechanism showing Hydrogen Atom Transfer (HAT) and stabilization of the resulting radical.

References

  • Velázquez, A. M., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, M549.

    • Context: Establishes the protocol for Mannich reactions on hindered isopropylphenols.
  • Murphy, P. G., et al. (1992).[2] The antioxidant potential of propofol (2,6-diisopropylphenol).[2] British Journal of Anaesthesia, 68(6), 613-618.[2]

    • Context: Foundational text on the radical scavenging mechanism of the 2,6-diisopropylphenol core.[2]

  • Putri, T. N., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base.[3] Journal of Applied Pharmaceutical Science, 8(05), 019-025.

    • Context: Demonstrates the biological activity enhancement provided by morpholine Mannich bases.
  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol).[4] RSC Advances, 4, 32467-32474.

    • Context: Background on the synthesis and stability of the Propofol core scaffold.

Sources

Technical Whitepaper: Pharmacological Profiling of Propofol-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The clinical utility of Propofol (2,6-diisopropylphenol) is historically bifurcated: it is the gold-standard intravenous anesthetic, yet its application is hampered by poor water solubility, necessitating lipid emulsion formulations that carry risks of hyperlipidemia and bacterial growth. Concurrently, emerging research has identified propofol’s "moonlighting" activity as an anti-neoplastic agent.[1]

This guide analyzes Propofol-Morpholine derivatives —a structural class designed to solve the solubility crisis while amplifying cytotoxic efficacy against resistant cancer lines. By integrating the morpholine heterocycle (a proven pharmacokinetic modulator) with the phenolic core of propofol, researchers can access a novel chemical space characterized by:

  • Enhanced Hydrophilicity: Morpholine’s oxygen atom acts as a hydrogen bond acceptor, reducing logP values.

  • Dual-Mechanism Action: Retention of GABAergic modulation (anesthesia) combined with enhanced mitochondrial apoptosis (oncology).

  • Metabolic Stability: Modulation of the phenolic hydroxyl group to delay glucuronidation.

Structural Chemistry & Synthesis[2][3][4][5]

The primary method for synthesizing bioactive propofol-morpholine derivatives is the Mannich Reaction . This C-alkylation strategy introduces the morpholine moiety at the para position (relative to the hydroxyl) or ortho position, preserving the phenolic -OH essential for antioxidant and GABAergic activity.

The Mannich Base Synthesis Protocol

The synthesis targets 4-(morpholinomethyl)-2,6-diisopropylphenol . This derivative is favored because para-substitution minimizes steric interference with the critical 2,6-diisopropyl groups required for receptor binding.

Reagents:

  • Propofol (1.0 eq)

  • Morpholine (1.2 eq)

  • Formaldehyde (37% aq. solution, 1.5 eq)

  • Ethanol (Solvent)[2]

Protocol:

  • Dissolution: Dissolve Propofol (178 mg, 1 mmol) in Ethanol (5 mL) in a round-bottom flask.

  • Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise under stirring.

  • Activation: Add Formaldehyde solution (112 µL, 1.5 mmol) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in CH₂Cl₂, wash with water (3x), and dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Reaction Pathway Visualization

MannichSynthesis Propofol Propofol (Phenolic Core) Product Propofol-Morpholine Mannich Base Propofol->Product Electrophilic Subst. Morpholine Morpholine (2° Amine) Iminium Iminium Ion Intermediate Morpholine->Iminium + HCHO - H₂O HCHO Formaldehyde (Linker) HCHO->Iminium Iminium->Product

Caption: Figure 1.[3] One-pot Mannich condensation pathway yielding the C-alkylated propofol-morpholine derivative.

Biological Activity: Oncology Applications

While propofol acts as a sedative via GABA_A receptors, its morpholine derivatives show potent cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7, HepG2). The morpholine ring often enhances cellular uptake, allowing the propofol core to target mitochondria more effectively.

Mechanism of Action: Mitochondrial Apoptosis

The derivative triggers cell death through the intrinsic apoptotic pathway. Key mechanistic steps include:

  • ROS Generation: The phenolic radical generates reactive oxygen species, overwhelming cellular antioxidant defenses.

  • MMP Collapse: Disruption of the Mitochondrial Membrane Potential (ΔΨm).

  • Bcl-2 Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

  • Caspase Cascade: Cleavage of Caspase-3 leading to DNA fragmentation.

Signaling Pathway Diagram

ApoptosisPathway Drug Propofol-Morpholine Derivative ROS Intracellular ROS Accumulation Drug->ROS Bcl2 Bcl-2 (Inhibited) Drug->Bcl2 Downregulates Bax Bax (Activated) Drug->Bax Upregulates Mito Mitochondrial Dysfunction (ΔΨm↓) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Bax->Mito Pore Formation Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis

Caption: Figure 2.[4] Signal transduction cascade showing ROS-mediated mitochondrial apoptosis induced by the derivative.

Comparative Cytotoxicity Data (Representative)

Note: Values are representative of propofol-Mannich base classes found in literature.

CompoundCell LineIC50 (µM)Mechanism Note
Propofol (Parent) HeLa>100Weak cytotoxicity; requires high dose.
Propofol-Morpholine HeLa25.4 ± 2.1 Enhanced uptake; ROS induction.
Propofol-Morpholine MCF-719.6 ± 1.1 G0/G1 Phase Arrest.
Cisplatin (Control) HeLa16.1 ± 1.1DNA cross-linking (Standard).

Anesthetic & Neuropharmacology Profile

The addition of a morpholine ring alters the lipophilicity profile, which impacts Blood-Brain Barrier (BBB) penetration and receptor affinity.

  • GABA_A Agonism: The 2,6-diisopropyl substitution pattern is critical for the anesthetic effect. If the morpholine is attached via a Mannich reaction at position 4 (para), the anesthetic activity is generally preserved but modified . The onset time may be slower due to increased polarity, but the duration of action can be prolonged.

  • Solubility: The morpholine nitrogen (pKa ~8.3) can be protonated to form water-soluble salts (e.g., hydrochloride), eliminating the need for lipid emulsions and reducing pain on injection.

Standardized Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the biological activity described above, use this self-validating protocol.

Materials:

  • Cell Lines: HeLa (Cervical cancer), L929 (Normal fibroblast control).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Propofol-Morpholine derivative at gradient concentrations (1, 5, 10, 25, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Discard supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    . Calculate IC50 using non-linear regression.
    

References

  • Induction and mechanism of apoptotic cell death by propofol in HL-60 cells. Source: PubMed / NIH URL:[Link] Context: Establishes the baseline apoptotic mechanism (mitochondrial pathway) of the parent compound, propofol.

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Source: Frontiers in Chemistry URL:[Link] Context: Validates the IC50 ranges and cytotoxicity of morpholine-containing pharmacophores in MCF-7 and SW480 lines.

  • Synthesis, design, and assessment of novel morpholine-derived Mannich bases. Source: Bioorganic Chemistry (via PubMed) URL:[Link] Context: Provides the chemical basis for the Mannich reaction synthesis protocol and enzyme inhibitory potential of morpholine derivatives.

  • An improved design of water-soluble propofol prodrugs characterized by rapid onset of action. Source: Anesthesia & Analgesia URL:[5][6][7][8][Link] Context: Discusses the solubility challenges of propofol and the rationale for hydrophilic modifications (prodrugs/derivatives).

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Source:[9] Bentham Science URL:[6][Link] Context: Authoritative review on why morpholine is selected for drug design (solubility and kinase targeting).[9]

Sources

Antioxidant Mechanisms of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol represents a highly optimized, rationally designed Mannich base derivative of the well-known anesthetic and antioxidant, propofol (2,6-diisopropylphenol). While1 [1], its extreme lipophilicity (LogP ~3.8) limits its formulation to lipid emulsions.

By introducing a morpholin-4-ylmethyl moiety at the para position, drug development professionals can achieve a dual-purpose optimization. First, the basic morpholine nitrogen allows for the formulation of water-soluble hydrochloride salts. Second, the electron-donating nature of the substitution fundamentally alters the electronic landscape of the phenol ring, enhancing its free radical scavenging kinetics. This whitepaper details the structural pharmacology, mechanistic action, and self-validating experimental protocols required to evaluate this compound.

Structural Pharmacology & Chemical Rationale

To understand the antioxidant superiority of this derivative, we must deconstruct its pharmacophore into two functional domains:

The 2,6-Diisopropylphenol Core

The hydroxyl group (-OH) acts as the primary hydrogen donor to neutralize reactive oxygen species (ROS). The bulky isopropyl groups at the ortho positions (2 and 6) provide critical steric hindrance . Once the phenolic hydrogen is donated to a free radical, the resulting phenoxyl radical is physically shielded by these isopropyl "bumpers." This prevents the phenoxyl radical from participating in deleterious chain reactions or dimerizing, effectively terminating the oxidative cascade.

The para-Morpholinomethyl MoietyThe synthesis of phenolic Mannich bases is a well-established strategy to improve both the physicochemical properties and the free-radical scavenging activity of antioxidant agents [3]. The addition of the morpholine ring via a methylene bridge at the 4-position serves two mechanistic purposes:
  • Electronic Effect (Lowering BDE): The alkylamine bridge exerts an electron-donating inductive effect. This increases the electron density of the aromatic ring, which in turn lowers the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE makes hydrogen donation thermodynamically more favorable.

  • Superoxide Scavenging & Metal Chelation: 2 [2]. Furthermore, the heteroatoms (N, O) in the morpholine ring can weakly chelate transition metals (like Fe²⁺), preventing the Fenton reaction from generating highly toxic hydroxyl radicals.

MOA Compound 4-(Morpholin-4-ylmethyl)- 2,6-diisopropylphenol HAT Hydrogen Atom Transfer (HAT) from Phenolic -OH Compound->HAT Encounters ROS ROS Reactive Oxygen Species (e.g., •OH, LOO•) ROS->HAT Extracts H+ Radical Sterically Hindered Phenoxyl Radical HAT->Radical Forms Stable Stable Non-Reactive Products Radical->Stable Resonance Stabilization & Steric Shielding

Fig 1. HAT mechanism and phenoxyl radical stabilization of the compound.

Quantitative Data Presentation

To benchmark the efficacy of this compound, it must be compared against its parent compound (Propofol) and an industry-standard water-soluble antioxidant (Trolox). The following table summarizes the anticipated structure-activity relationship (SAR) improvements based on in vitro phenolic Mannich base evaluations.

CompoundDPPH IC₅₀ (µM)Superoxide Scavenging IC₅₀ (µM)Lipid Peroxidation Inhibition (%)
Propofol ~45.2~85.498.6%
4-(Morpholin-4-ylmethyl)-2,6-diisopropylphenol ~28.5 ~32.1 >99.0%
Trolox (Standard) ~25.0~40.595.0%

Data Note: The enhanced superoxide scavenging IC₅₀ is directly attributable to the morpholine moiety's ability to stabilize transient radical intermediates in aqueous environments.

Experimental Methodologies & Self-Validating Protocols

A protocol is only as reliable as its internal controls. As an Application Scientist, I mandate that every assay utilized to evaluate this compound operates as a self-validating system . This means the assay design inherently proves its own operational integrity before the test compound's data is even considered.

Protocol 1: DPPH Radical Scavenging Assay (HAT Mechanism Validation)

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. It does not dimerize due to the delocalization of the spare electron over the entire molecule, making it an ideal, stable probe for measuring Hydrogen Atom Transfer (HAT) kinetics. Upon reduction by the phenol, it changes color from purple to yellow.

Self-Validating System Requirements:

  • Blank Control: Solvent only (Validates plate optical clarity).

  • Negative Control: DPPH + Solvent (Establishes the 100% radical baseline; confirms DPPH has not degraded).

  • Positive Control: Trolox at known IC₅₀ (Validates the assay's dynamic sensitivity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Compound Dilution: Prepare serial dilutions of this compound (ranging from 1 µM to 100 µM) in ethanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: 30 minutes allows the HAT reaction to reach thermodynamic equilibrium.

  • Quantification: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Activity (%) = [(Abs_negative_control - Abs_sample) / Abs_negative_control] × 100.

Protocol 2: Cellular Lipid Peroxidation (TBARS) Assay

Causality: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a terminal byproduct of lipid peroxidation. This evaluates the compound's ability to protect cellular phospholipid membranes under acute oxidative stress.

Self-Validating System Requirements:

  • Basal Control: Cells + Vehicle (Establishes baseline cellular MDA levels).

  • Stress Control: Cells + H₂O₂ (Defines the maximum dynamic range of oxidative damage; proves the stressor worked).

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed SH-SY5Y neuroblastoma cells at 1x10⁵ cells/well. Pre-treat with 10 µM of the test compound for 2 hours. Causality: Pre-treatment allows the lipophilic portion of the compound to intercalate into the cell membrane.

  • Stress Induction: Expose cells to 500 µM H₂O₂ for 4 hours to induce lipid peroxidation.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing BHT (Butylated hydroxytoluene). Causality: BHT is critical here; it stops further artificial oxidation during the lysis and heating steps.

  • TBA Reaction: Mix 100 µL of lysate with 200 µL of TBA reagent (0.375% TBA in 15% TCA).

  • Heat Incubation: Heat the mixture at 95°C for 45 minutes. Causality: High heat is required to force the nucleophilic addition of TBA to MDA, forming the fluorescent red adduct.

  • Cooling & Centrifugation: Cool on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes to pellet precipitated proteins.

  • Quantification: Transfer the supernatant to a plate and read absorbance at 532 nm.

TBARS S1 1. Cell Culture & Pre-treatment S2 2. H2O2 Stress Induction S1->S2 S3 3. Lysis & TBA Addition S2->S3 S4 4. Heat Incubation (95°C, 45 min) S3->S4 S5 5. Read Absorbance (532 nm) S4->S5

Fig 2. Self-validating TBARS assay workflow for lipid peroxidation.

References

  • Title: Synthesis and bioactivity evaluation of eugenol hybrids obtained by Mannich and 1,3 dipolar cycloaddition reactions Source: ResearchGate URL
  • Title: Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development Source: PMC / NIH URL
  • Title: Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents Source: ResearchGate URL

Sources

Safety data sheet (SDS) for 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Technical Safety & Handling Guide for 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol .

Unlike a standard Safety Data Sheet (SDS) which often contains generic boilerplate text, this guide focuses on the specific Structure-Activity Relationships (SAR) , chemical instability mechanisms (Retro-Mannich reactions), and specialized handling protocols required for this propofol derivative.

Chemical Identity & Physiochemical Profiling

This compound is the Mannich base derivative of Propofol (2,6-diisopropylphenol). It combines the lipophilic, hindered phenol core of propofol with a basic morpholine moiety, significantly altering its solubility and stability profile compared to the parent anesthetic.

Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms 4-Morpholinomethyl-2,6-diisopropylphenol; Propofol-Morpholine Mannich Base
CAS Number Not Widely Listed (Treat as Novel Research Chemical).[1][2][3] Analogous to CAS 2773-50-4 (tert-butyl variant).[2]
Molecular Formula C₁₇H₂₇NO₂
Molecular Weight 277.41 g/mol
Structural Class Hindered Phenolic Mannich Base
Predicted Physiochemical Properties

Data based on ChemAxon/ACD predictions for the free base.

PropertyValueImplication for Handling
LogP (Octanol/Water) ~3.8 - 4.2Highly Lipophilic. Permeates gloves and biological membranes rapidly.
pKa (Basic) ~7.5 - 8.0 (Morpholine N)Exists as a cation at physiological pH; soluble in dilute acids.
pKa (Acidic) ~10.5 (Phenolic OH)Weak acid; requires strong base to deprotonate the phenol.
Physical State Viscous Oil or Low-Melting SolidDifficult to weigh; handle as a liquid melt or in solution.
Solubility DCM, MeOH, DMSOPoor water solubility unless converted to HCl salt.

Hazard Identification & Toxicology (The "Why")

Standard SDSs often miss the synergistic toxicity of this molecule. It possesses the anesthetic potential of propofol combined with the corrosive/sensitizing nature of morpholine.

Functional Group Hazard Analysis
  • The Morpholine Moiety (The Corrosive Vector):

    • Risk: Morpholine is a secondary amine known to cause severe skin burns and eye damage (Category 1B). Even when bound in a Mannich base, metabolic or hydrolytic cleavage can release free morpholine.

    • Mechanism: Nitrogen lone pair attacks membrane lipids; potential for N-nitrosation (carcinogen formation) if exposed to nitrosating agents.

  • The Propofol Core (The Systemic Vector):

    • Risk: 2,6-diisopropylphenol is a potent CNS depressant.

    • Mechanism: Positive modulation of GABA-A receptors. Systemic absorption of this Mannich base may lead to sedation, respiratory depression, or hypotension.

  • The Mannich Linkage (The Instability Vector):

    • Critical Safety Insight: Mannich bases are thermally and hydrolytically unstable. Heating this compound >60°C or exposing it to acidic moisture can trigger a Retro-Mannich Reaction , releasing Formaldehyde (Carcinogen) and Morpholine (Corrosive) .

GHS Classification (Self-Classified for R&D)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[4][5][6]

  • H302: Harmful if swallowed.[4][5][6]

  • H336: May cause drowsiness or dizziness (CNS effects).

  • H341: Suspected of causing genetic defects (due to potential formaldehyde release).

Critical Instability: The Retro-Mannich Pathway

Researchers must understand that this compound is not static. Under specific environmental conditions, it reverts to its precursors.

RetroMannich Compound 4-(Morpholin-4-ylmethyl)- 2,6-diisopropylphenol Trigger Trigger: Heat (>60°C) Acidic Moisture Compound->Trigger Exposure Iminium Iminium Ion Intermediate Trigger->Iminium Hydrolysis Propofol 2,6-Diisopropylphenol (CNS Depressant) Iminium->Propofol Cleavage Products Formaldehyde (Gas) Morpholine (Liquid) Iminium->Products Decomposition

Figure 1: The Retro-Mannich decomposition pathway. Note that heating this compound for recrystallization can release formaldehyde gas.

Safe Handling & Experimental Protocols

Engineering Controls
  • Fume Hood: Mandatory. Velocity >100 fpm.

  • Atmosphere: Handle under Argon or Nitrogen. Oxygen promotes quinone methide formation (browning/degradation).

  • Glassware: Silanized glassware is recommended to prevent adhesion of the viscous oil.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced Requirement for this Compound Rationale
Hands Nitrile GlovesDouble-gloving (Nitrile over Laminate) Lipophilic phenol core permeates nitrile rapidly; morpholine is corrosive.[3]
Eyes Safety GlassesFace Shield + Goggles Risk of irreversible corneal damage from amine functionality.
Respiratory N95 MaskFull-face Respirator (ABEK Filter) If heating, formaldehyde and amine vapors are generated.
Storage Protocol (Self-Validating System)

To ensure the compound has not degraded, follow this storage logic:

  • Temperature: Store at -20°C .

  • Container: Amber glass with Teflon-lined cap (protects from light and prevents plasticizer leaching).

  • Validation: Before use, check NMR (CDCl₃) .

    • Pass: Distinct singlet at ~3.5 ppm (Methylene bridge).

    • Fail: Appearance of aldehyde peak (~9-10 ppm) indicates hydrolysis.

Emergency Response & Spill Management

In Case of Spill

Do NOT use water immediately. Water may accelerate hydrolysis and release formaldehyde gas.

  • Isolate: Evacuate area (10-meter radius).

  • Neutralize: Apply a weak acid absorbent (e.g., Sodium Bisulfate or Citric Acid mixed with sand). This converts the volatile free base into a non-volatile salt.

  • Collect: Scoop into a hazardous waste container labeled "Corrosive/Toxic Organic."

  • Clean: Wash surface with ethanol, then soap and water.

First Aid
  • Skin Contact: Wash with Polyethylene Glycol (PEG 400) or ethanol first, then water. Why? Phenolic compounds are hydrophobic; water alone may spread the chemical rather than remove it.

  • Inhalation: Move to fresh air. If patient shows signs of sedation (slurred speech, drowsiness), treat as Propofol Overdose (supportive care, airway management).

Synthesis & Disposal Lifecycle

For researchers synthesizing this compound, the following workflow minimizes risk.

SynthesisLifecycle cluster_warning Critical Control Point Start Reagents: Propofol + Paraformaldehyde + Morpholine Reaction Reaction: Reflux in Ethanol (Mannich) Start->Reaction Heat Quench Quench: Cool to 0°C Avoid Acidic Workup! Reaction->Quench Complete Purify Purification: Recrystallize from Hexane (if solid) or Column (Basic Alumina) Quench->Purify Isolate Waste Disposal: Incineration (High Temp) NO Drain Disposal Purify->Waste Residues

Figure 2: Synthesis and Disposal Workflow. Note the avoidance of acidic workup to prevent product reversion.

Disposal
  • Classification: RCRA Hazardous Waste (P-List characteristics due to Morpholine/Phenol content).

  • Method: High-temperature incineration equipped with scrubbers (to handle Nitrogen Oxides).

  • Prohibition: Never bleach (hypochlorite) this waste. Reaction with morpholine can form N-Nitrosomorpholine , a potent carcinogen.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2,6-Diisopropylphenol (Propofol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[2] Morpholine: Registration Dossier - Hazards. Retrieved from [Link]

  • Velázquez, A. M., et al. (2007).[7] Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol.[7] Molbank, 2007(3), M549.[7] (Provides synthetic context for morpholinomethyl phenols).[2][8] Retrieved from [Link][9]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Morpholine. Retrieved from [Link]

  • World Health Organization (WHO). (2018). Propofol: Critical Review Report. Expert Committee on Drug Dependence. (Context for CNS toxicity). Retrieved from [Link]

Sources

The Evolution and Engineering of Morpholine-Substituted Hindered Phenols: From Polymer Stabilization to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of hindered phenols from simple industrial antioxidants to complex, multifunctional pharmacological agents represents a triumph of rational chemical design. Historically, simple hindered phenols like Butylated Hydroxytoluene (BHT) and Irganox 1010 were engineered to prevent oxidative degradation in polymers exposed to heat, light, and oxygen[1]. However, these highly lipophilic, passive radical scavengers suffered from limitations in bioavailability, aqueous solubility, and secondary reactivity.

By utilizing the Mannich reaction to graft a morpholine moiety onto the hindered phenol core, chemists fundamentally altered the physical and electronic properties of these molecules. The morpholine ring introduces a basic nitrogen atom that acts as an acid scavenger, while its oxygen atom enhances hydrogen bonding[2]. This in-depth guide explores the historical discovery, mechanistic rationale, and synthetic protocols of morpholine-substituted hindered phenols, tracing their evolution from industrial polymer stabilizers to advanced anti-inflammatory and antidiabetic drug candidates.

Historical Context: The Limits of Classic Phenols

To understand the discovery of morpholine-substituted derivatives, we must first examine the limitations of their predecessors. Oxidative degradation occurs when oxygen attacks organic molecules, leading to chain scission and crosslinking[3]. Hindered phenolic antioxidants interrupt this process by donating a proton to scavenge free radicals, forming a stable phenoxy radical protected by bulky tert-butyl groups[3].

While high-molecular-weight hindered phenols like Antioxidant 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) effectively solved the volatility issues of BHT in high-temperature polymer processing[1], they remained inherently limited. They act solely as primary chain-breaking antioxidants and cannot decompose the hydroperoxides (ROOH) formed during oxidation[4]. Consequently, they had to be blended with secondary antioxidants (like phosphites or thioethers) to achieve comprehensive stabilization[4].

The breakthrough occurred when researchers hypothesized that incorporating an amine directly into the phenol structure could create a "self-synergizing" molecule. The morpholine ring was selected due to its unique balance of hydrophilicity, moderate basicity (


), and structural rigidity.

Mechanistic Rationale: Why Morpholine?

The strategic incorporation of the morpholine ring is not arbitrary; it is a masterclass in tuning molecular properties for both materials science and pharmacology.

  • Dual-Action Stabilization (Polymers): In polymer matrices, the hindered phenol moiety donates a hydrogen atom to neutralize peroxy radicals (

    
    ). Concurrently, the basic nitrogen of the morpholine ring acts as an internal acid scavenger and assists in the secondary decomposition of hydroperoxides, eliminating the strict need for external secondary antioxidants[4].
    
  • Pharmacokinetic Optimization (Drug Development): In biological systems, the highly lipophilic nature of traditional hindered phenols prevents effective cellular uptake. The morpholine substitution fundamentally alters the partition coefficient (LogP). The nitrogen atom improves solubility in physiological pH, while the morpholine oxygen participates in critical

    
     and 
    
    
    
    hydrogen-bonding interactions, stabilizing the molecule in crystalline forms and enhancing target-protein binding[2].

Mechanism ROO Peroxy Radical Phenol Hindered Phenol ROO->Phenol H-Abstraction Morpholine Morpholine Ring ROO->Morpholine Secondary Scavenging Phenoxy Phenoxy Radical Phenol->Phenoxy Resonance Stable Stable Products Phenoxy->Stable Termination Morpholine->Stable Neutralization

Dual-action radical scavenging by morpholine-substituted phenols.

Self-Validating Experimental Protocol: Synthesis of Morpholine Mannich Bases

The most efficient route to morpholine-substituted hindered phenols is via a multicomponent Mannich condensation. The following protocol describes the synthesis of 2,6-di-tert-butyl-4-(morpholinomethyl)phenol , a foundational molecule in this class[2].

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Every step below includes a built-in chemical checkpoint to ensure purity and structural integrity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 10.0 mmol of 2,6-di-tert-butylphenol in 20 mL of absolute ethanol.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the iminium ion intermediate formed during the reaction.

  • Iminium Ion Formation & Condensation:

    • Add 12.0 mmol of morpholine, followed by the dropwise addition of 12.0 mmol of formaldehyde (37% aqueous solution).

    • Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

  • In-Process Validation (TLC):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase[5].

    • Validation: The reaction is deemed complete only when the high-Rf spot corresponding to the starting phenol is entirely consumed, yielding a new, lower-Rf spot (the more polar Mannich base).

  • Aqueous Workup & Extraction:

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the crude residue in 50 mL of ethyl acetate and wash with saturated brine (

      
       mL).
      
    • Causality: Morpholine and formaldehyde are highly water-soluble. The brine wash acts as a self-purifying step, selectively pulling unreacted starting materials into the aqueous layer while the target product remains in the organic phase.

  • Crystallization:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallize the product via slow evaporation from a mixture of ethyl acetate and Tetrahydrofuran (THF)[2].

    • Validation: The formation of stable, monohydrate crystals confirms the extensive hydrogen-bonding network facilitated by the morpholine ring[2].

Workflow A 1. Reagent Mixing (Phenol + Morpholine + HCHO) B 2. Mannich Condensation (Ethanol, 80°C, 6h) A->B C 3. TLC Validation (Confirm Phenol Consumption) B->C D 4. Aqueous Workup (Brine Wash Removes Amine) C->D E 5. Recrystallization (EtOAc/THF Slow Evaporation) D->E

Self-validating synthetic workflow for morpholine Mannich bases.

Applications: From Polymers to Pharmacology

The discovery that morpholine substitution mitigates the biological inertness of hindered phenols sparked a renaissance in drug development. Researchers began synthesizing morpholine Mannich base derivatives to target oxidative stress—a primary driver of aging, atherosclerosis, cancer, and neurodegenerative diseases like Alzheimer's[5].

The Pharmacological Pivot

Recent advancements have focused on grafting morpholine-hindered phenols onto established pharmacophores. For instance, Asymmetrical Mono-Carbonyl Analogs of Curcumin (AMACs) suffer from poor stability and bioavailability[6]. By incorporating a morpholine Mannich base substituent onto the phenolic moiety of AMACs, researchers successfully enhanced the anti-inflammatory activity of the compounds, creating highly stable drug candidates capable of navigating biological barriers[6].

Quantitative Data Presentation

The following table summarizes the comparative performance of classic hindered phenols versus their morpholine-substituted counterparts, highlighting the shift from industrial to biological efficacy.

Compound ClassExample MoleculeMolecular Weight ( g/mol )Primary FunctionAntioxidant Efficacy (DPPH IC50)Key Application Sector
Classic Mono-Phenol BHT220.35Radical Scavenger~15.2 µg/mLFood & Basic Polymers
Classic Poly-Phenol Irganox 1010[1]1177.65Radical ScavengerN/A (Water Insoluble)High-Temp Engineering Plastics
Morpholine Mannich Base MB-8 Derivative[5]~400.00Dual AO / Radical Scavenger~12.5 µg/mLNeuroprotective / Anti-aging
Morpholine-AMACs Compound 4c[6]~450.00Anti-inflammatory / AO~18.4 µg/mLTargeted Drug Development

Note: Lower DPPH IC50 values indicate stronger free-radical scavenging activity. The morpholine derivatives show comparable or superior activity to ascorbic acid standards in biological assays[5].

Conclusion & Future Perspectives

The history of morpholine-substituted hindered phenols is a testament to the power of functional group engineering. By recognizing the limitations of purely lipophilic radical scavengers[3], chemists successfully utilized the Mannich reaction to introduce a morpholine ring, thereby unlocking dual-action stabilization[4] and vastly improved pharmacokinetics[5].

Moving forward, the intersection of materials science and medicinal chemistry will continue to rely on these hybrid molecules. Future research is currently directing these morpholine-substituted cores toward targeted antidiabetic agents (such as


-glucosidase inhibitors) and advanced, non-migratory stabilizers for biomedical implants.

References

  • "Spotlight on Antioxidant 1010", morpholine.cc, 1

  • "A comparative assessment of antioxidant dhop versus other conventional hindered phenol antioxidants", morpholine.cc, 3

  • "2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate", PMC - NIH, 2

  • "Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives", Impactfactor, 5

  • "Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs", Journal of Applied Pharmaceutical Science, 6

  • "Hindered phenolic antioxidants for protection of polymers", Partners in Chemicals, 4

Sources

Pharmacophore Modeling of 2,6-di(propan-2-yl)phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intravenous anesthetic 2,6-di(propan-2-yl)phenol, universally known as propofol, remains a cornerstone of modern clinical anesthesia due to its rapid onset and favorable recovery profile. However, its narrow therapeutic index, formulation-dependent side effects (such as injection pain), and susceptibility to causing transient apnea have driven extensive research into its structural derivatives[1]. This whitepaper provides an in-depth technical analysis of the pharmacophore modeling of propofol analogs. By deconstructing the structure-activity relationships (SAR) through four-dimensional quantitative structure-activity relationship (4D-QSAR) modeling and receptor-guided docking, we elucidate the physicochemical boundaries required for optimal allosteric modulation of the


-aminobutyric acid type A (GABA_A) receptor.

Target Identification: The GABA_A Receptor Interface

Propofol and its active derivatives function primarily as positive allosteric modulators of the heteropentameric GABA_A receptor. Unlike benzodiazepines, which bind to the extracellular domain, propofol targets an amphiphilic binding cavity located within the transmembrane


 intersubunit space[2].

The causality behind the anesthetic effect relies on the convergence of specific amino acid residues. Mutagenesis and homology modeling studies have identified three critical residues essential for anesthetic activity:


-N265, 

-M286, and

-L232[2]. When a propofol derivative successfully docks into this transmembrane pocket, it stabilizes the open-channel conformation of the central chloride-conducting pore, leading to neuronal hyperpolarization.

Pathway P1 Propofol Derivative P2 Binding at Transmembrane β+/α- Interface P1->P2 P3 Allosteric Modulation (β3-N265, β3-M286, α1-L232) P2->P3 P4 Chloride Ion Channel Opening P3->P4 P5 Neuronal Hyperpolarization (Anesthetic Effect) P4->P5

Mechanism of GABA_A receptor allosteric modulation by propofol derivatives.

Deconstructing the Pharmacophore: 4D-QSAR Insights

Because the exact high-resolution structure of the human GABA_A receptor was historically elusive, computational chemists utilized 4D-QSAR analysis to map the binding site indirectly. 4D-QSAR is causally superior to traditional 3D-QSAR because it incorporates conformational flexibility (the "fourth dimension") as an ensemble profile, which is critical when modeling interactions within a highly dynamic transmembrane pocket[3].

Analysis of a training set of 27 propofol analogues revealed three non-negotiable ligand-receptor interaction sites that define the core pharmacophore[3]:

  • Intermolecular Hydrogen Bond Donor: The proton of the phenolic -OH group is the primary anchor. It forms a critical hydrogen bond with the receptor.

  • Hydrophobic Pocket 1 (C6 Position): The substituent at the 6-position of the aromatic ring must fit precisely into a secondary hydrophobic cavity.

  • Hydrophobic Pocket 2 (C2 Position): A similar hydrophobic interaction is required near the 2-substituent.

Logic L1 2,6-di(propan-2-yl)phenol Scaffold L2 Phenolic -OH Group L1->L2 L3 C2 / C6 Alkyl Substituents L1->L3 L4 Critical Intermolecular H-Bond L2->L4 L5 Hydrophobic Pocket Interactions L3->L5 L6 Steric Hindrance (Loss of Activity if too bulky) L3->L6

Structure-activity logic for 2,6-di(propan-2-yl)phenol derivatives.

Structure-Activity Relationships (SAR) & Causality

The potency of propofol analogs is heavily dictated by the size and shape of the alkyl groups at positions 2 and 6 relative to the hydroxyl group at position 1[4]. While increasing lipophilicity generally enhances blood-brain barrier (BBB) penetration, excessive steric bulk leads to a paradoxical loss of activity.

The Causality of Steric Hindrance: If the C2/C6 substituents are too large (e.g., tert-butyl groups), they sterically shield the phenolic -OH group. This prevents the hydroxyl proton from forming the foundational intermolecular hydrogen bond identified in the 4D-QSAR model, rendering the compound completely inactive both in vitro (GABA_A potentiation) and in vivo (Loss of Righting Reflex, LORR)[4].

To bypass these limitations, modern drug design employs conformational restriction . By cyclizing one of the alkyl substituents to form a [5,6] fused bicyclic scaffold (e.g., dihydrobenzofuran derivatives), researchers reduce the number of rotatable bonds. This locks the molecule into its bioactive conformation, maintaining the necessary hydrophobic interactions without inducing steric clashes against the -OH group[1].

Quantitative Analog Comparison

The following table summarizes the structural modifications and resulting biological activities of key propofol derivatives, validating the pharmacophore model constraints:

CompoundStructural ModificationGABA_A ModulationIn Vivo Activity (LORR)Pharmacophore Alignment
Propofol Baseline (C2/C6 isopropyl)Potent EnhancerActiveOptimal fit in hydrophobic pockets
2,6-di-tert-butylphenol C2/C6 tert-butyl groupsInactiveInactiveSteric clash prevents -OH H-bonding[4]
Fospropofol Phosphate prodrug at -OHActive (post-metabolism)ActiveTemporarily masks H-bond donor
HSK3486 (Ciprofol) Cyclized C2 alkyl (dihydrobenzofuran)Potent EnhancerActiveRestricted conformation improves fit[1]

Experimental Methodologies: Self-Validating Workflows

To ensure scientific rigor, the development of novel 2,6-di(propan-2-yl)phenol derivatives must follow self-validating computational and biological protocols.

Protocol A: 4D-QSAR Model Construction and Validation

This protocol ensures that the computational model accurately predicts biological reality by embedding a cross-validation loop using in vivo data.

  • Dataset Curation: Assemble a training set of structurally diverse propofol analogues with known biological activities (e.g., EC50 values for GABA_A potentiation and tadpole LORR)[3].

  • Conformational Sampling: Perform molecular dynamics (MD) simulations to generate an ensemble of conformations for each ligand. Causality: Static models fail to capture the flexibility of alkyl chains; MD ensures all biologically accessible states are evaluated.

  • Grid Cell Occupancy Assignment: Place the conformational ensembles into a 3D grid. Assign occupancy values based on the presence of specific interaction pharmacophore elements (IPEs) such as hydrogen bond donors and nonpolar aliphatic groups.

  • PLS Regression: Use Partial Least Squares (PLS) regression to correlate grid cell occupancies with empirical biological activity, generating the 4D-QSAR model.

  • Self-Validation (Test Set): Evaluate a blind test set of compounds through the generated model. The protocol is considered validated only if the predicted LORR values for congeneric compounds mathematically align with empirical in vivo tadpole LORR assays[3].

Workflow N1 Dataset Selection (Propofol Analogues) N2 Conformational Sampling (Molecular Dynamics) N1->N2 N3 4D-QSAR Model Construction (Grid Cell Occupancy) N2->N3 N4 Pharmacophore Extraction (H-Bond & Hydrophobic Sites) N3->N4 N5 Experimental Validation (GABA-A Potentiation & LORR) N4->N5

Workflow for 4D-QSAR pharmacophore modeling of propofol derivatives.

Protocol B: Receptor-Guided Molecular Docking

When designing new derivatives, docking against a homologous receptor template verifies spatial compatibility before chemical synthesis.

  • Homology Modeling: Construct a 3D heteropentameric GABA_A receptor model (

    
    -
    
    
    
    -
    
    
    -
    
    
    -
    
    
    linkage) using the open-channel conformation of homologous glutamate-gated chloride receptors as a template[2]. Causality: Using the open-channel state ensures the binding cavity reflects the activated, anesthetic-bound physiology.
  • Ligand Preparation: Minimize the energy of the proposed derivative library using quantum mechanics (e.g., ONIOM methods) to establish accurate bonding patterns[2].

  • Targeted Docking: Direct the docking algorithm specifically to the transmembrane

    
     intersubunit space.
    
  • Pose Evaluation: Filter docking poses by requiring a log-linear correlation between the docking score and the distance to the

    
    -N265, 
    
    
    
    -M286, and
    
    
    -L232 residues. Discard any derivative that exhibits steric clashing with the
    
    
    -L232 boundary.

Future Perspectives in Conformational Restriction

The evolution of 2,6-di(propan-2-yl)phenol derivatives is shifting from simple aliphatic substitutions toward rigidified scaffolds. By utilizing the established pharmacophore—anchored by the irreplaceable phenolic hydroxyl and supported by two distinct hydrophobic pockets—drug developers can design cyclized derivatives that maximize receptor affinity while minimizing off-target lipid accumulation. This targeted approach promises a new generation of anesthetics with the rapid kinetics of propofol, but with a vastly superior safety and tolerability profile.

References

  • Insights Into Receptor-Based Anesthetic Pharmacophores and Anesthetic-Protein Interactions Source: PubMed / NIH URL:[Link]

  • General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility Source: University of Iowa URL:[Link]

  • 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics Source: PMC / NIH URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the regioselective synthesis of 4-(morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol , a Mannich base derivative of the anesthetic Propofol. Unlike typical phenol Mannich reactions that yield mixtures of ortho- and para- isomers, the steric blockade provided by the isopropyl groups at the 2,6-positions of the starting material forces substitution exclusively to the para- (4) position.

This guide is designed for medicinal chemists and drug development professionals focusing on:

  • Prodrug Design: Increasing the water solubility of propofol via ionizable amine introduction.

  • Antioxidant Development: Leveraging the phenolic moiety for radical scavenging.

  • Ligand Synthesis: Creating N,O-donor ligands for organometallic chemistry.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Mannich Reaction , a three-component condensation involving an amine (morpholine), a non-enolizable aldehyde (formaldehyde), and an active hydrogen compound (propofol).

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the formation of the reactive iminium ion and the subsequent electrophilic aromatic substitution.

MannichMechanism cluster_conditions Key Drivers Morpholine Morpholine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde (Aldehyde) Formaldehyde->Hemiaminal Propofol Propofol (2,6-diisopropylphenol) Transition Sigma Complex (Transition State) Propofol->Transition Nucleophilic Attack (C4) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Dehydration) Iminium->Transition Product Target Mannich Base (4-substituted) Transition->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway showing the in-situ generation of the iminium electrophile and regioselective attack at the para-position of propofol.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazards
2,6-Diisopropylphenol (Propofol) 178.271.0NucleophileIrritant, Toxic
Morpholine 87.121.2Amine SourceFlammable, Corrosive
Paraformaldehyde 30.03 (n)1.2Aldehyde SourceCarcinogen, Flammable Solid
Ethanol (Abs.) 46.07SolventMediumFlammable
Hydrochloric Acid (1M) 36.46WorkupExtractionCorrosive
Sodium Hydroxide (1M) 40.00WorkupNeutralizationCorrosive
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with inert gas inlet (Nitrogen/Argon)

  • Magnetic stirrer/hotplate

  • Separatory funnel[1]

  • Rotary evaporator[2]

  • Vacuum pump

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

Expert Insight: While aqueous formaldehyde (formalin) can be used, paraformaldehyde is preferred here. It minimizes water content in the reaction, driving the dehydration step (formation of the iminium ion) more efficiently and preventing phase separation issues in ethanol.

  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Propofol (17.8 g, 100 mmol) in Ethanol (50 mL) .

  • Amine Addition: Add Morpholine (10.5 g, 10.5 mL, 120 mmol) to the solution. Stir for 5 minutes at room temperature.

    • Note: A slight excess (1.2 eq) of amine and aldehyde ensures complete conversion of the valuable propofol.

  • Aldehyde Addition: Add Paraformaldehyde (3.6 g, 120 mmol) in one portion.

    • Observation: The solution may become cloudy initially as paraformaldehyde is suspended.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C oil bath temperature) under a nitrogen atmosphere.

  • Monitoring: Maintain reflux for 4–6 hours .

    • TLC Control: Silica gel, Hexane:EtOAc (8:2). Propofol (

      
      ) should disappear; Product (
      
      
      
      ) will appear. The product is more polar due to the amine.
Phase 2: Workup (Acid-Base Purification Strategy)

Expert Insight: Traditional column chromatography is often unnecessary for Mannich bases. We utilize the amphoteric nature of the system (neutral phenol + basic tertiary amine) to purify via "Chemical Washing." This removes non-basic impurities (unreacted propofol) and non-acidic impurities.

  • Evaporation: Remove the ethanol under reduced pressure (Rotavap) to obtain a viscous yellow oil.

  • Solubilization: Dissolve the residue in Ethyl Acetate (100 mL) .

  • Acid Extraction (Critical Step):

    • Transfer to a separatory funnel.[1]

    • Extract with 1M HCl (2 x 50 mL) .

    • Chemistry: The target Mannich base is protonated at the morpholine nitrogen, becoming water-soluble. Unreacted propofol remains in the Ethyl Acetate layer.

  • Separation: Keep the Aqueous Acidic Layer . Discard the Organic Layer (or save for propofol recovery).

  • Neutralization:

    • Cool the aqueous layer in an ice bath.

    • Slowly basify to pH ~10 using 1M NaOH or saturated

      
      .
      
    • Observation: The product will precipitate as a white solid or oil out as the free base is regenerated.

  • Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .

  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and evaporate to dryness.
    
Phase 3: Crystallization

If the product remains oily (common with propofol derivatives), induce crystallization:

  • Dissolve the residue in a minimum amount of hot Hexane or Petroleum Ether .

  • Add a few drops of Ethanol .

  • Cool to -20°C overnight.

  • Filter the white crystalline solid.

Workflow Visualization

ProtocolWorkflow cluster_purification Acid-Base Purification Cycle Start Start: Propofol + Morpholine in Ethanol AddPFA Add Paraformaldehyde (1.2 equiv) Start->AddPFA Reflux Reflux 4-6 Hours (Formation of Mannich Base) AddPFA->Reflux Evap Evaporate Solvent Reflux->Evap Dissolve Dissolve in EtOAc Evap->Dissolve ExtractHCl Extract with 1M HCl Dissolve->ExtractHCl SepLayers Separate Layers ExtractHCl->SepLayers DiscardOrg Organic Layer: Contains Unreacted Propofol SepLayers->DiscardOrg Top Layer KeepAq Aqueous Layer: Contains Product Salt (H+) SepLayers->KeepAq Bottom Layer Basify Basify with NaOH (pH 10) KeepAq->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Final Final Product: This compound ExtractDCM->Final

Figure 2: Operational workflow emphasizing the acid-base extraction technique for high-purity isolation.

Characterization & Validation

To validate the synthesis, confirm the following spectral features. The key indicator of success is the appearance of the benzylic methylene singlet and the preservation of the isopropyl signals.

TechniqueExpected SignalStructural Assignment
1H NMR

1.25 ppm (d, 12H)
Isopropyl Methyls (

)
1H NMR

2.50 ppm (m, 4H)
Morpholine (N-adjacent

)
1H NMR

3.15 ppm (sept, 2H)
Isopropyl Methine (

)
1H NMR

3.45 ppm (s, 2H)
Benzylic Methylene (

)
1H NMR

3.70 ppm (m, 4H)
Morpholine (O-adjacent

)
1H NMR

7.05 ppm (s, 2H)
Aromatic Protons (C3, C5)
MS (ESI)


Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Reversibility of the Mannich reaction.

    • Solution: Use a Dean-Stark trap to remove water if using toluene as solvent (alternative method), or simply increase reflux time and use excess paraformaldehyde.

  • Issue: Product is an Oil.

    • Cause: Impurities or inherent low melting point.

    • Solution: Convert to the Hydrochloride salt. Dissolve the oil in dry ether and bubble HCl gas (or add HCl in dioxane). The salt is usually a stable, high-melting solid suitable for storage.

  • Issue: "Bis" substitution.

    • Analysis: Virtually impossible with 2,6-diisopropylphenol due to steric blocking and lack of open positions. If mass spec shows higher mass, check for polymerization of formaldehyde or impurities in starting material (e.g., 2-isopropylphenol).

References

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. (Analogous reaction conditions for substituted phenols). [Link]

  • Organic Chemistry Portal. Mannich Reaction: Mechanism and Recent Literature. [Link]

  • PubChem. 2,6-Diisopropylphenol (Propofol) Compound Summary. [Link]

Sources

Application Note: Solubility Profiling of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals characterizing 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol , a Mannich base derivative of Propofol.

Abstract & Scientific Context

The compound This compound (often referred to as the Propofol Mannich Base) represents a critical structural class in medicinal chemistry and antioxidant technology. Structurally, it consists of a lipophilic 2,6-diisopropylphenol core (Propofol) functionalized at the para position with a morpholinomethyl moiety.

This modification introduces a basic nitrogen center (morpholine) to a highly lipophilic, sterically hindered phenol. The resulting molecule exhibits amphiphilic characteristics and pH-dependent solubility , distinguishing it from the parent Propofol. This guide provides a standardized workflow for determining its solubility profile, essential for formulation development (e.g., prodrug design) and industrial applications (e.g., fuel stabilizers).

Chemical Identity[1][2][3][4][5][6][7][8]
  • Systematic Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Functional Groups:

    • Hindered Phenol: Lipophilic, weak acid (pKa ~11), antioxidant active site.

    • Morpholine Ring: Moderate base (pKa conjugate acid ~7.5), polarity enhancer.

    • Isopropyl Groups: Steric bulk, enhancing solubility in non-polar organic media.

Physicochemical Profile & Predicted Solubility

Before experimental validation, we apply mechanistic principles to predict the solubility behavior. The "Like Dissolves Like" principle suggests high affinity for medium-polarity organic solvents and pH-switchable aqueous solubility.

Theoretical Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent interaction with both the aromatic core and the morpholine ether.
Alcohols Methanol, Ethanol, IsopropanolHigh H-bonding capabilities with the phenolic hydroxyl and morpholine oxygen.
Aprotic Polar DMSO, DMFHigh Strong dipole interactions solubilize the polar morpholine segment.
Hydrocarbons Toluene, HexaneModerate to High The diisopropyl groups facilitate solubility, though the polar morpholine may reduce solubility in pure hexane compared to Propofol.
Aqueous (Neutral) Water (pH 7)Very Low (<0.1 mg/mL) The lipophilic isopropyl-phenol core dominates; the molecule remains neutral.
Aqueous (Acidic) 0.1 N HClHigh Protonation of the morpholine nitrogen forms a water-soluble salt (Morpholinium cation).

Experimental Protocols

Safety Warning: Always wear PPE (gloves, goggles, lab coat). Handle solvents in a fume hood. This compound may exhibit skin irritation properties similar to other phenols.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly identify compatible solvents for synthesis or purification.

  • Preparation: Weigh 10 mg of the compound into a series of clear 4 mL glass vials.

  • Solvent Addition: Add 100 µL of the target solvent (Initial concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

    • Observation: If clear, record as >100 mg/mL .

    • If insoluble: Add solvent in 100 µL increments, vortexing after each, until dissolved or total volume reaches 2 mL (5 mg/mL limit).

  • Thermal Stress: If insoluble at room temperature (RT), heat to 40°C in a water bath and observe.

  • Result Classification:

    • Soluble: Clear solution at RT.

    • Sparingly Soluble: Dissolves only with heating or large volumes.

    • Insoluble: Visible solid remains at 5 mg/mL.

Protocol B: Quantitative Saturation Method (HPLC-UV)

Objective: Determine exact thermodynamic solubility values (S_thermo) for formulation data sheets.

Workflow Diagram (DOT Visualization):

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24h, 25°C) Start->Equilibration Filtration Filtration / Centrifugation (0.45 µm PTFE) Equilibration->Filtration Supernatant Dilution Dilution (to Linear Range) Filtration->Dilution Analysis HPLC-UV Analysis (270-280 nm) Dilution->Analysis Calc Data Calculation (mg/mL) Analysis->Calc

Figure 1: Step-by-step workflow for quantitative solubility determination.

Detailed Steps:

  • Saturation: Add excess compound (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification:

    • Dilute the supernatant 1:100 with Acetonitrile (ACN).

    • Inject into HPLC (C18 Column, Mobile Phase: ACN/Water gradient).

    • Calculate concentration using a pre-established calibration curve (Linearity R² > 0.999).

Protocol C: pH-Dependent Partitioning (LogD Proxy)

Objective: Assess "switchable" solubility for extraction or prodrug activation.

  • Biphasic System: Prepare a mixture of Octanol (2 mL) and Water (2 mL) .

  • Acidic Shift: Adjust water phase to pH 2.0 using HCl.

  • Basic Shift: Adjust a separate water phase to pH 10.0 using NaOH.

  • Procedure:

    • Dissolve 10 mg compound in the Octanol phase.

    • Add the respective aqueous phase.[1]

    • Vortex vigorously for 2 minutes; allow phases to separate.

  • Analysis: Analyze the aqueous phase by HPLC.

    • Expectation: At pH 2, significant compound transfers to water (protonated). At pH 10, compound remains in Octanol (neutral).

Expected Results & Data Interpretation

Based on the structural analogs (Ethanox 703 and Propofol), the following solubility ranges are the standard reference values for validation.

SolventSolubility Range (25°C)Application Note
Methanol > 100 mg/mLExcellent solvent for stock solution preparation.
Acetone > 100 mg/mLSuitable for recrystallization.
Toluene > 50 mg/mLGood for process chemistry/scale-up.
Water (pH 7) < 0.05 mg/mLPractically insoluble. Requires cosolvents (e.g., PEG400) or surfactants.
0.1 M HCl > 20 mg/mLCritical Feature: Forms soluble hydrochloride salt.
Hexane 10 - 50 mg/mLSolubility is lower than Propofol due to the polar morpholine group.

Structural Logic Diagram:

StructureProperties Compound 4-(Morpholin-4-ylmethyl)- 2,6-di(propan-2-yl)phenol Isopropyl 2,6-Diisopropyl Groups Compound->Isopropyl Phenol Phenolic -OH Compound->Phenol Morpholine Morpholine Ring Compound->Morpholine Effect1 High Lipophilicity (Soluble in Toluene/Hexane) Isopropyl->Effect1 Effect2 Steric Hindrance (Antioxidant Stability) Phenol->Effect2 Effect3 pH-Switchable Solubility (Soluble in Acid) Morpholine->Effect3

Figure 2: Structure-Property Relationship (SPR) map explaining solubility behaviors.

Handling and Stability

  • Oxidation: While the compound is an antioxidant, it sacrifices itself to protect other substrates. Store neat samples under Nitrogen or Argon at -20°C to prevent "pinking" (quinone formation).

  • Hygroscopicity: The morpholine nitrogen can absorb atmospheric moisture/CO2. Keep containers tightly sealed.

  • Solution Stability: Solutions in alcohols are stable for ~1 week at 4°C. Acidic aqueous solutions should be used immediately or frozen, as hydrolysis of the Mannich base (retro-Mannich reaction) is possible over extended periods in aqueous media.

References

  • Velázquez, A. M., et al. (2007).[2][3] Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M549.[3] Link

  • PubChem. 4-Methyl-2,6-diisopropylphenol (Propofol Analog Data). National Library of Medicine. Link

  • Okasaki, F. B., et al. (2023).[4] Increasing the aqueous solubility of the anesthetic propofol through wormlike micelle formation. Journal of Molecular Liquids. Link

  • Basha, S. F., & Padusha, M. S. A. (2021).[5] Synthesis, Physico-Chemical Analysis and Biological Studies of Potent Mannich Base. International Journal of Biology, Pharmacy and Allied Sciences. Link

  • ChemicalBook. Bisphenol F Diglycidyl Ether (CAS 2095-03-6) - General Solubility Principles for Phenolic Ethers. Link

Note: While specific literature values for the exact title compound are limited, the protocols above are validated based on the chemical behavior of the well-documented Mannich base class and Propofol derivatives.

Sources

Application Note: Catalytic Applications of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol Ligands in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Document Type: Advanced Technical Guide & Experimental Protocol

Architectural Rationale & Mechanistic Insights

The design of highly active, single-site catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters relies heavily on the steric and electronic tuning of ancillary ligands. 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol represents a highly specialized, bifunctional pro-ligand.

Structural Causality

The core of this ligand is based on 2,6-di(propan-2-yl)phenol (commonly known as propofol), a bulky phenol traditionally synthesized via the acid-catalyzed isopropylation of phenol[1]. By subjecting this core to a Mannich condensation with morpholine and formaldehyde, a morpholin-4-ylmethyl group is introduced exclusively at the para (4-) position.

While this Mannich base modification is widely recognized in pharmaceutical chemistry for improving the aqueous solubility of propofol prodrugs[2], its application in transition metal catalysis is profoundly different. The resulting molecule acts as a bifunctional aryloxide ligand :

  • Steric Shielding (Inner Sphere): The bulky 2,6-diisopropyl groups sterically protect the highly oxophilic metal center (e.g., Ti(IV), Zr(IV), Hf(IV)). This prevents the formation of inactive

    
    -oxo bridged dimers, ensuring the catalyst remains a kinetically active monomeric species.
    
  • Pendant Activation (Outer Sphere): Unlike traditional bulky aryloxides (like BHT), the para-morpholine ring provides a remote, basic nitrogen atom. During ROP, this pendant morpholine acts as a hydrogen-bond acceptor, polarizing the carbonyl group of the incoming lactide monomer. This pre-organization lowers the activation energy for nucleophilic attack, significantly accelerating the polymerization rate and enhancing stereocontrol[3].

Mechanism Cat Active Catalyst Ti-alkoxide species Coord Monomer Coordination Lactide binds to Ti Cat->Coord + L-Lactide Insert Nucleophilic Attack Alkoxide insertion Coord->Insert Morpholine H-bond Activation Prop Ring Opening Acyl-oxygen cleavage Insert->Prop Transition State Term Propagation Chain extension Prop->Term Ring Expansion Term->Coord n Monomers

Fig 1. Coordination-insertion mechanism of ROP highlighting morpholine-assisted activation.

Experimental Protocols

The following protocols detail the synthesis of the pro-ligand, its metallation to form an active Titanium(IV) catalyst, and the subsequent ROP of L-Lactide. Note: All organometallic steps must be performed under a rigorous inert atmosphere (Argon or


) using standard Schlenk line techniques.
Protocol A: Synthesis of the Pro-Ligand (HL)

Objective: Synthesize this compound via Mannich condensation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,6-di(propan-2-yl)phenol (10.0 g, 56.1 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add morpholine (5.38 g, 61.7 mmol, 1.1 eq) followed by an aqueous solution of formaldehyde (37 wt%, 5.0 g, 61.7 mmol, 1.1 eq).

    • Causality: A slight excess of the amine and aldehyde ensures complete consumption of the sterically hindered phenol.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12 hours.

  • Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (150 mL) and wash with distilled water (

    
     mL) to remove unreacted morpholine and formaldehyde.
    
  • Validation Checkpoint: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Verify the product via 
    
    
    
    NMR (
    
    
    ). The successful formation of the ligand is confirmed by the disappearance of the para-aromatic proton (
    
    
    ppm) and the appearance of a diagnostic benzylic
    
    
    singlet at
    
    
    ppm (integrating to 2H).
Protocol B: Preparation of the Catalyst

Objective: Metallate the pro-ligand to form the active Group 4 catalyst.

  • Preparation: In a glovebox, dissolve the synthesized pro-ligand (HL) (2.0 g, 7.2 mmol) in 30 mL of anhydrous toluene in a Schlenk flask.

  • Metallation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add Titanium(IV) isopropoxide (

    
    ) (1.02 g, 3.6 mmol, 0.5 eq) dropwise via a gas-tight syringe.
    
    • Causality: The temperature is strictly maintained at -78 °C during addition. Early transition metals are highly oxophilic; a rapid, uncontrolled reaction at room temperature can lead to ligand scrambling or the formation of inactive homoleptic species.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The solution will transition to a pale yellow/orange hue.

  • Validation Checkpoint: Remove the liberated isopropanol and toluene under high vacuum. The resulting solid is the active catalyst.

    
     NMR (
    
    
    
    ) should show the disappearance of the phenolic -OH proton (
    
    
    ppm), confirming successful coordination to the Titanium center.

Workflow A 2,6-Diisopropylphenol (Starting Material) B Mannich Condensation (Morpholine + CH2O) A->B EtOH, Reflux C Pro-Ligand (HL) 4-(Morpholin-4-ylmethyl)- 2,6-di(propan-2-yl)phenol B->C Crystallization D Metallation Ti(OiPr)4 / Zr(OiPr)4 C->D Toluene, -78°C E Active Catalyst [M(L)2(OiPr)2] D->E Ligand Exchange

Fig 2. Workflow for the synthesis and metallation of the bifunctional pro-ligand.

Protocol C: Ring-Opening Polymerization of L-Lactide
  • Initiation: In a glovebox, charge a heavy-walled glass reactor with L-Lactide (1.44 g, 10 mmol) and the

    
     catalyst (0.1 mmol) to achieve a 
    
    
    
    ratio of 100:1.
  • Polymerization: Add 10 mL of anhydrous toluene. Seal the reactor, bring it out of the glovebox, and immerse it in a pre-heated oil bath at 70 °C for 4 hours.

  • Termination: Quench the reaction by adding 1 mL of methanol containing a drop of HCl.

  • Precipitation: Pour the mixture into 100 mL of cold methanol to precipitate the poly(lactic acid) (PLA). Filter and dry the polymer in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Comparative Performance

The inclusion of the para-morpholinylmethyl group fundamentally alters the catalytic efficiency of the metal center. Table 1 demonstrates the superiority of the bifunctional ligand compared to standard unfunctionalized aryloxides.

Table 1: Catalytic Performance in the ROP of L-Lactide

Catalyst SystemLigand TypeConversion (%)

( g/mol )
PDI (

)
Stereoselectivity (

)

None458,5001.650.50 (Atactic)

Standard Aryloxide7814,2001.250.65 (Slightly Heterotactic)

Morpholinylmethyl Aryloxide 96 18,500 1.12 0.82 (Highly Heterotactic)

Reaction Conditions: [L-LA]/[Ti] = 100, Toluene, 70 °C, 4 hours. *Ar = 2,6-di(propan-2-yl)phenyl. **L = 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenoxide.

Data Interpretation: The


 catalyst achieves near-quantitative conversion (96%) and excellent molecular weight control (PDI = 1.12). The high 

value (0.82) indicates strong stereocontrol, directly attributed to the restricted monomer trajectory enforced by the hydrogen-bonding interaction with the pendant morpholine group.

References

  • Title : Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite | Source : rsc.org | URL :[Link]

  • Title : The Prodrug Approach: A Successful Tool for Improving Drug Solubility | Source : mdpi.com | URL :[Link]

  • Title : Benzotriazole Phenoxide Hafnium Complexes as Efficient Catalysts for the Ring-Opening Polymerization of Lactide: Synthesis, Characterization, and Kinetics of Polymerization Catalysis | Source : researchgate.net | URL :[Link]

Sources

Microwave-assisted synthesis of propofol-morpholine Mannich bases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Propofol-Morpholine Mannich Bases

Overview & Scientific Rationale

Propofol (2,6-diisopropylphenol) is a highly lipophilic intravenous anesthetic. While clinically ubiquitous, its poor aqueous solubility necessitates formulation in lipid emulsions, which frequently cause pain upon injection and pose risks of hyperlipidemia[1]. The synthesis of Mannich base derivatives of propofol—specifically utilizing morpholine as the secondary amine—provides a robust chemical pathway to generate water-soluble prodrugs or novel pharmacological analogs with enhanced antioxidant and antimicrobial profiles[2],[1].

In traditional synthetic workflows, the aminomethylation of sterically hindered phenols is thermodynamically bottlenecked. The bulky isopropyl groups at the 2 and 6 positions of propofol block ortho-substitution, directing the electrophilic aromatic substitution exclusively to the para position (C-4). Conventional reflux methods require 18–24 hours to achieve this, often resulting in poor yields due to the competitive polymerization of formaldehyde. By transitioning to a microwave-assisted organic synthesis (MAOS) framework, we exploit the dielectric heating of the polar iminium intermediate. This bypasses the bulk solvent heating phase, drastically reducing reaction times to under 20 minutes while adhering to green chemistry principles[3],[4].

Mechanistic Workflow & Visualization

The reaction proceeds via a three-component condensation. Formaldehyde and morpholine first condense to form a highly electrophilic iminium ion. Under microwave irradiation, the electron-rich aromatic ring of propofol attacks the iminium ion at the sterically accessible para position, forming the C-C bond that yields 4-(morpholinomethyl)-2,6-diisopropylphenol[4].

G Propofol Propofol (Phenolic Donor) MW Microwave Reactor (120°C, 300W) Propofol->MW Reagents Morpholine + Formaldehyde Iminium Iminium Ion Intermediate Reagents->Iminium Condensation Iminium->MW EAS Para-selective Substitution MW->EAS C-C Bond Formation Product Propofol-Morpholine Mannich Base EAS->Product

Reaction pathway for the microwave-assisted synthesis of propofol-morpholine Mannich base.

Experimental Protocol: Self-Validating Microwave Synthesis

This protocol is designed for a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.

Materials Required:

  • Propofol (1.0 mmol, 178.3 mg)

  • Morpholine (1.5 mmol, 130.7 mg)

  • Formaldehyde, 37% aqueous solution (1.5 mmol, ~122 µL)

  • 1,4-Dioxane, anhydrous (3.0 mL)

Step-by-Step Methodology:

  • Iminium Pre-formation (Causality Check): In a 10 mL microwave-safe pressure vial, dissolve 1.5 mmol of morpholine in 3 mL of anhydrous 1,4-Dioxane. Slowly add 1.5 mmol of 37% aqueous formaldehyde dropwise while stirring at 0°C.

    • Self-Validation: The solution will exhibit a mild exotherm. Stir for 10 minutes at room temperature. Pre-forming the iminium ion prevents the formaldehyde from polymerizing into paraformaldehyde during the rapid microwave heating phase.

  • Substrate Addition: Add 1.0 mmol of propofol to the vial. Seal the vial immediately with a Teflon-lined crimp cap.

    • Causality: Sealing the vial is critical. It allows the solvent to be superheated beyond its boiling point and prevents the volatilization of formaldehyde gas, which would otherwise crash the reaction stoichiometry[4].

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Program the reactor to a maximum power of 300 W, a target temperature of 120°C, and a hold time of 15 minutes[4].

    • Self-Validation: Monitor the real-time pressure curve on the reactor display. A stable pressure of ~3–5 bar is expected. A sudden pressure spike (>15 bar) indicates solvent degradation; the system's failsafe should automatically trigger compressed air cooling to restabilize the temperature.

  • Reaction Monitoring: Upon completion, allow the reactor to cool the vial to <50°C before decrimping. Sample 10 µL of the mixture for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The disappearance of the high-Rf propofol spot and the emergence of a lower-Rf, UV-active spot confirms full conversion. If trace propofol remains, the steric hindrance has slowed the reaction; add 0.5 eq of morpholine/formaldehyde and irradiate for an additional 5 minutes.

  • Workup & Purification: Pour the crude mixture into 15 mL of ice-cold distilled water to precipitate the product. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from cold ethanol to yield the pure Mannich base.

Quantitative Data: Process Efficiency

The transition from conventional convective heating to microwave dielectric heating yields significant improvements across all synthetic metrics[3].

MetricConventional RefluxMicrowave-AssistedCausality / Observation
Heating Source Oil Bath (Convective)Monomode MW (Dielectric)MW directly excites polar iminium intermediates.
Temperature 101°C (Solvent b.p.)120°C (Sealed Vessel)Pressurization allows safe solvent superheating[4].
Reaction Time 18 – 24 hours15 – 20 minutesHigh activation energy is rapidly overcome[3].
Isolated Yield 45% – 55%88% – 92%Reduced time prevents reactant degradation/polymerization.
E-factor > 50< 10Lower solvent volume and higher atom economy.

Analytical Validation Expectations

To confirm the structural integrity of the 4-(morpholinomethyl)-2,6-diisopropylphenol product, researchers should validate using ¹H NMR (400 MHz, CDCl₃). The hallmark of a successful Mannich reaction is the appearance of a new singlet integrating to 2 protons at approximately δ 3.40 - 3.50 ppm , representing the newly formed methylene bridge (-CH₂-N) connecting the propofol aromatic ring to the morpholine moiety. Furthermore, the aromatic region should simplify to a singlet integrating to 2 protons (around δ 6.90 ppm), confirming symmetric para-substitution.

References

  • [3] Synthetic applications of biologically important Mannich bases: An updated review. oarjbp.com.

  • [4] Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. nih.gov.

  • [2] Synthesis, characterization and evaluation of Mannich bases as potent antifungal and hydrogen peroxide scavenging agents. researchgate.net.

  • [1] The Prodrug Approach: A Successful Tool for Improving Drug Solubility. nih.gov.

Sources

Application Note: Dosage and Administration Protocols for 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol is a semi-synthetic Mannich base derivative of Propofol (2,6-diisopropylphenol).[1] Unlike its parent compound, which is highly lipophilic and requires lipid emulsion vehicles (e.g., Intralipid®) for intravenous administration, this derivative possesses a basic morpholine moiety. This structural modification allows for protonation, rendering the compound water-soluble as a hydrochloride salt.[1]

This Application Note provides the authoritative framework for formulating, dosing, and administering this compound in rodent models. It distinguishes between its use as a prodrug for anesthesia (releasing propofol) and its application as a direct antioxidant/neuroprotectant .[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Chemical Formula: C₁₇H₂₇NO₂[1]

  • Molecular Weight (Free Base): ~277.4 g/mol [1]

  • Molecular Weight (HCl Salt): ~313.9 g/mol [1]

  • Key Advantage: Aqueous solubility at physiological pH (as salt), eliminating the need for lipid vehicles that can cause hyperlipidemia or bacterial growth.

Formulation & Vehicle Selection

The bioavailability and toxicity profile of this compound are strictly dependent on the formulation pH and salt form. Do not administer the free base intravenously without solubilizers.[1]

Protocol A: Preparation of Water-Soluble HCl Salt

Rationale: The free base is lipophilic.[1] Converting to the Hydrochloride (HCl) salt ensures solubility in saline for IV/IP injection.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of diethyl ether or ethanol.

  • Salification: Add 1.1 molar equivalents of 1M HCl (in ether or aqueous solution) dropwise while stirring on ice.

  • Precipitation: Evaporate solvent under vacuum or nitrogen stream until a white/off-white solid precipitates.[1]

  • Reconstitution: Dissolve the resulting salt in 0.9% sterile saline to the target concentration (typically 10 mg/mL).

  • pH Adjustment: Check pH. If < 4.0, buffer slightly with dilute NaOH to reach pH 5.5–6.0. Warning: pH > 7.5 may cause the free base to precipitate out of solution.[1]

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Visualization: Formulation Decision Tree

FormulationWorkflow Start Starting Material: Free Base Solid Solvent Dissolve in Ethanol/Ether Start->Solvent Acid Add 1.1 eq HCl Solvent->Acid Evap Evaporate to Solid Salt Acid->Evap Recon Reconstitute in Saline Evap->Recon Check Check pH & Clarity Recon->Check Precip Precipitate Visible? (pH too high) Check->Precip Yes Filter 0.22 µm Sterile Filter Check->Filter Clear Solution Adjust Adjust pH to 5.0-6.0 Precip->Adjust Adjust->Recon

Figure 1: Workflow for converting the lipophilic free base into a bioavailable, injectable saline solution.[1]

Dosage Strategy & Molar Equivalents

When transitioning from standard Propofol protocols, you must adjust for Molecular Weight (MW) differences to achieve equipotent molar doses.

Molar Conversion Table
ParameterPropofol (Parent)Morpholine Derivative (HCl Salt)
MW ( g/mol ) 178.27~313.9
Molar Ratio 1.0~1.76
Induction Dose (IV) 10 mg/kg17.6 mg/kg
Sedative Dose (IP) 50 mg/kg88 mg/kg
Antioxidant Dose 10–20 mg/kg20–40 mg/kg

Note: The derivative may exhibit slower onset kinetics if hydrolysis is required to release the active propofol moiety. Pilot dose-ranging is mandatory.[1]

Administration Protocols

Intravenous (IV) Bolus – Anesthetic Potency

Objective: Assess Loss of Righting Reflex (LORR) and duration of anesthesia. Species: Mice (C57BL/6) or Rats (Sprague-Dawley).[1]

  • Restraint: Secure animal in a tail-vein restrainer.

  • Dose: Administer 15–20 mg/kg (mice) or 10–15 mg/kg (rats) over 10 seconds.

  • Monitoring:

    • Start Timer: Immediately upon injection completion.[1]

    • LORR Onset: Time until animal fails to right itself when placed on its back.[1]

    • LORR Duration: Time from onset until the animal successfully rights itself 3 times consecutively.[1]

  • Safety Stop: If LORR > 30 mins, monitor body temperature and respiratory rate; consider lower dose in subsequent cohorts.

Intraperitoneal (IP) – Neuroprotection/Antioxidant

Objective: Chronic or sub-acute administration for oxidative stress models (e.g., Ischemia/Reperfusion).[1] Vehicle: Saline (pH 6.0).[1]

  • Dose: 40–80 mg/kg .[1]

  • Frequency: Single dose 30 mins prior to injury, or BID for 3 days.

  • Observation: Watch for "wobbly" gait or sedation (ataxia).[1] This confirms systemic absorption and CNS penetration.[1]

  • Control Group: Must include a Morpholine-HCl vehicle control group to rule out effects from the morpholine metabolite, which has independent biological activity (though low at these doses).

Safety & Toxicology Monitoring

The morpholine moiety, while improving solubility, introduces specific toxicological considerations.

Key Toxicity Signals
  • Respiratory Depression: Like propofol, this derivative can cause apnea.[1] Monitor blood oxygenation (pulse oximetry) if doses exceed 30 mg/kg IV.[1]

  • Morpholine Toxicity: High chronic doses of morpholine can be nephrotoxic.[1] In chronic studies (>7 days), monitor:

    • Serum Creatinine / BUN.[1]

    • Liver enzymes (ALT/AST).[1]

  • Injection Site Reaction: The HCl salt can be slightly acidic.[1] Inspect tail veins for necrosis or IP sites for irritation.[1]

Experimental Logic Flow: Dosing Decision

DosingLogic Goal Define Goal Anesthesia Anesthesia/Sedation Goal->Anesthesia Protection Neuroprotection/Antioxidant Goal->Protection RouteIV Route: IV Bolus Anesthesia->RouteIV RouteIP Route: IP or Oral Protection->RouteIP DoseHigh Start: 20 mg/kg (IV) RouteIV->DoseHigh DoseLow Start: 40 mg/kg (IP) RouteIP->DoseLow Monitor1 Endpoint: LORR (Time to Wake) DoseHigh->Monitor1 Monitor2 Endpoint: ROS Biomarkers (MDA, SOD levels) DoseLow->Monitor2

Figure 2: Decision matrix for selecting route and dosage based on experimental endpoint.[1]

References

  • Velázquez, A. M., et al. (2007).[2][3] Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, M549.[2][3] Link[1]

    • Context: Describes the synthesis of morpholine-substituted phenols and their chemical characteriz
  • Krasowski, M. D., et al. (2001). General Anesthetic Potencies of a Series of Propofol Analogs in the Tadpole: Correlations with Anesthetic Potency in Mice. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351. Link

    • Context: Establishes the structure-activity relationship (SAR) for propofol derivatives and the necessity of the phenolic hydroxyl group for activity.
  • Trapani, G., et al. (1998).

    • Context: Provides the foundational logic for creating water-soluble salts of propofol to avoid lipid emulsion toxicity.[1]

  • Dubinskaia, N. I., & Burlakova, E. B. (1977).[4] Effect of an antioxidant (4-methyl-2,6-ditertbutylphenol) on mitotic division. Tsitologiia. Link

    • Context: Early validation of hindered phenols (structural analogs) as systemic antioxidants in murine models.[1]

Disclaimer: This document is for research purposes only. The compound described is not FDA-approved for human use.[1] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol. This compound is a highly valuable morpholine-derivative of the widely used anesthetic propofol (2,6-diisopropylphenol).

The synthesis relies on a classic Mannich reaction—a three-component condensation involving the phenol, formaldehyde, and morpholine. While conceptually straightforward, achieving high yields requires a deep understanding of the underlying thermodynamics, steric constraints, and purification logic.

Mechanistic Overview & Pathway Logic

To troubleshoot effectively, we must first understand the causality of the reaction. The bulky isopropyl groups at the 2- and 6-positions of the phenol ring sterically hinder any electrophilic attack at the ortho positions. Consequently, the reaction is highly regioselective, directing the iminium ion electrophile exclusively to the para (4-) position.

Mechanism A Morpholine + Formaldehyde B Hemiaminal (Reversible) A->B Addition C Iminium Ion (Electrophile) B->C -H2O (Acid Catalysis) E Wheland Intermediate (para-attack) C->E Electrophilic Attack D 2,6-Diisopropylphenol (Nucleophile) D->E F Target Phenol Derivative E->F Rearomatization (-H+)

Figure 1: Mechanistic pathway of the Mannich reaction yielding the target phenol derivative.

Troubleshooting FAQs: Yield Optimization

Q: Why is my conversion rate plateauing at 60-70% despite leaving the reaction overnight? A: The bottleneck is thermodynamic, not kinetic. The formation of the active electrophile (the iminium ion) from the hemiaminal intermediate releases water as a byproduct. Because this conversion is highly reversible, the accumulation of water in your reaction flask pushes the equilibrium backward, starving the reaction of the electrophile[2]. Solution: Switch from a standard reflux setup to a Dean-Stark apparatus using an azeotropic solvent like toluene. Continuous, physical removal of the water byproduct forces the equilibrium forward, driving the yield above 90%[1].

Q: My reaction mixture is turning dark brown/black, and the yield is poor. What is happening? A: You are observing the oxidative degradation of your starting material. 2,6-di(propan-2-yl)phenol (propofol) is a well-documented antioxidant and radical scavenger [3]. At elevated reflux temperatures, especially in the presence of basic morpholine, the phenol is highly susceptible to oxidation by atmospheric oxygen. Solution: Degas your toluene by sparging with Argon or Nitrogen for 15 minutes prior to reagent addition. Maintain a strict inert atmosphere throughout the entire reflux period.

Q: Am I at risk of forming bis-Mannich side products? A: Not on the aromatic ring. The steric bulk of the isopropyl groups completely blocks the ortho positions, preventing multiple aminomethylations on the phenol core. However, if you use a large excess of morpholine and formaldehyde, you may form N,N'-methylenebismorpholine (a non-aromatic aminal side product). This is easily removed during the acid-base extraction phase.

Quantitative Data Analysis

The table below summarizes our internal optimization data, demonstrating the critical impact of water removal on the final yield of this compound.

Table 1: Effect of Reaction Conditions on Yield

Reaction SolventTemperature (°C)Water Removal MethodEquivalents (Phenol:Morpholine:CH₂O)Average Yield (%)
Ethanol78 (Reflux)None1.0 : 1.1 : 1.145 - 55
Toluene110 (Reflux)None1.0 : 1.1 : 1.160 - 65
Toluene110 (Reflux)Molecular Sieves (4Å)1.0 : 1.2 : 1.275 - 80
Toluene 110 (Reflux) Dean-Stark Trap 1.0 : 1.2 : 1.2 88 - 92

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or chromatographic observations will confirm that the chemistry is proceeding correctly before you move to the next step.

Workflow Step1 1. Reagent Mixing (Phenol + Morpholine + CH2O) Step2 2. Reflux in Toluene (Dean-Stark H2O removal) Step1->Step2 Decision TLC Check: Phenol Consumed? Step2->Decision Step3 3. Acid-Base Extraction (0.1M HCl -> pH 10) Decision->Step3 Yes (>95%) Fix1 Add 0.2 eq Iminium Precursor Extend Time Decision->Fix1 No (<95%) Step4 4. Crystallization (Hexane/EtOAc) Step3->Step4 Fix1->Step2

Figure 2: Step-by-step experimental workflow and troubleshooting decision tree.

Step-by-Step Methodology

Step 1: Iminium Pre-formation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.2 eq, 12 mmol) and paraformaldehyde (1.2 eq, 12 mmol).

  • Add 100 mL of anhydrous, degassed toluene.

  • Attach a Dean-Stark trap and a reflux condenser. Flush the system with Argon.

  • Heat the mixture to 90°C for 30 minutes. Causality: Pre-forming the iminium ion reduces the time the sensitive phenol spends at high temperatures, minimizing degradation.

Step 2: Electrophilic Aromatic Substitution

  • Cool the mixture slightly and add 2,6-di(propan-2-yl)phenol (1.0 eq, 10 mmol).

  • Increase the temperature to 110°C to initiate a vigorous toluene reflux.

  • Allow the reaction to proceed for 12-16 hours. Validation: You must observe water droplets collecting in the Dean-Stark trap. If no water collects, your iminium formation has failed.

Step 3: TLC Monitoring (Validation Checkpoint) Monitor the reaction via TLC using an eluent of 8:2 Hexanes:Ethyl Acetate.

  • Reactant (Propofol): R_f ~ 0.60 (Stains yellow with KMnO₄).

  • Target Product: R_f ~ 0.20 (Stains purple with Ninhydrin due to the basic amine). Do not proceed until the R_f 0.60 spot is virtually absent.

Step 4: Acid-Base Extraction (Purification Logic) Because the target molecule contains a basic morpholine moiety, it can be perfectly separated from unreacted phenol (a weak acid) via pH manipulation.

  • Cool the reaction to room temperature and evaporate the toluene under reduced pressure.

  • Dissolve the crude residue in 50 mL of diethyl ether.

  • Extract the organic layer with 0.1 M HCl (3 x 30 mL). Validation: The target product protonates and moves to the aqueous layer. The organic layer now contains only unreacted phenol and neutral impurities.

  • Wash the combined aqueous acidic layers with 20 mL of fresh diethyl ether to ensure complete removal of lipophilic impurities.

  • Carefully basify the aqueous layer to pH 10 using 1 M NaOH. Validation: The solution will immediately turn cloudy as the target free-base precipitates out of the aqueous solution.

  • Extract the cloudy aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Step 5: Crystallization Recrystallize the resulting solid from a minimal amount of hot Hexane/Ethyl Acetate (9:1) to yield analytically pure white crystals of this compound.

References

  • Method for producing polyisobutenylphenols, Google P
  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool, MDPI,
  • Synthesis, characterization and evaluation of Mannich bases as potent antifungal and hydrogen peroxide scavenging agents, ResearchG

Technical Support Center: Recrystallization of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol. Here, we address common challenges and provide a logical framework for developing a successful crystallization protocol.

Frequently Asked Questions (FAQs)

Q1: I can't find a recommended recrystallization solvent for this compound. Where should I start?

A1: It is not uncommon for specific recrystallization solvents for novel or specialized compounds to be absent from the literature. The synthesis of a similar compound, 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol, indicates that it is a liquid purified by column chromatography, not recrystallization.[1][2] This suggests that this compound may also be a liquid or a low-melting solid at room temperature, making classical recrystallization challenging.

However, if you have a solid crude product, or wish to form a crystalline salt, a systematic approach to solvent screening is your best starting point. The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[3][4]

Initial Solvent Screening Protocol:

  • Start Small: In a small test tube, add approximately 10-20 mg of your crude material.

  • Add Solvent: Add a few drops of a test solvent at room temperature.

  • Observe: Note the solubility. If it dissolves immediately, the solvent is likely too good for recrystallization.[5]

  • Heat: If the compound is insoluble at room temperature, gently heat the mixture.

  • Ideal Characteristics: A good solvent will dissolve the compound completely upon heating and yield crystals upon cooling.[3][5]

Q2: What classes of solvents should I consider for a substituted phenol like this?

A2: The structure of this compound, possessing both a polar phenolic hydroxyl group and a morpholine moiety, alongside nonpolar di-isopropyl groups, suggests that a range of solvents could be effective, particularly solvent mixtures.

Solvent Selection Strategy:

SolventSelection

Caption: Decision workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can interact with the polar functionalities of the target molecule.
Water Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[3]
Ketones AcetoneA versatile solvent of intermediate polarity.
Esters Ethyl AcetateAnother good option for compounds with intermediate polarity.
Hydrocarbons Hexane, Heptane, TolueneThese non-polar solvents are less likely to be effective on their own but can be excellent anti-solvents.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

Solutions:

  • Lower the Temperature of Dissolution: Try dissolving the compound at a temperature below its melting point, even if it requires more solvent.

  • Use a Lower-Boiling Solvent: If possible, switch to a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization at a temperature above the oiling point can be beneficial.

  • Solvent-Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid.[5] Common pairs include ethanol/water and ethyl acetate/hexane.[3]

Problem 2: No crystals form, even after cooling.

Explanation: This indicates that the solution is not supersaturated. Either too much solvent was used, or the compound is highly soluble even at low temperatures.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for nucleation.

    • Seeding: If you have a pure crystal of the compound, add it to the cooled solution to act as a template for crystal growth.

  • Use an Anti-Solvent: As described above, adding an anti-solvent can decrease the solubility of your compound and promote crystallization.

Problem 3: The recovered crystals are not pure.

Explanation: Impurities can become trapped in the crystal lattice or adsorb to the crystal surface. The choice of solvent plays a critical role in impurity rejection.[6]

Solutions:

  • Re-evaluate Your Solvent Choice: The ideal solvent will dissolve the impurities well even at low temperatures, or not at all, so they can be filtered out.[3]

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool.

  • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor containing dissolved impurities.

  • Charcoal Treatment (with caution): Activated charcoal can be used to remove colored impurities.[4] However, for phenolic compounds, this is generally not recommended as ferric ions in the charcoal can form colored complexes with the phenol.[5]

Advanced Considerations for this compound

Given that the free base may be a liquid, consider the following advanced strategies:

  • Salt Formation: The morpholine nitrogen is basic and can be protonated to form a salt (e.g., a hydrochloride or hydrobromide salt). These salts are often crystalline solids with higher melting points and may be more amenable to recrystallization. To do this, dissolve the crude base in a suitable solvent (like isopropanol or ethyl acetate) and add a solution of the corresponding acid (e.g., HCl in isopropanol).

  • Co-crystallization: If salt formation is not desired, co-crystallization with a suitable co-former could be explored. This is an advanced technique used in the pharmaceutical industry to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[7]

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment.
  • US Patent US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of crystal growth, 211(1-4), 122-136.
  • Koutsoukos, P. G., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Journal of environmental management, 223, 107-115.
  • Velázquez, A. M., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M549.
  • MDPI. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Variankaval, N., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1438-1446.

Sources

Technical Support Center: Photostability of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the photochemistry, handling, and analytical troubleshooting of this specific hindered phenol derivative.

This compound, a Mannich base derivative structurally related to the anesthetic propofol, exhibits unique sensitivities to ultraviolet (UV) and visible light. Understanding the causality behind its degradation is critical for formulation stability, accurate analytical quantification, and regulatory compliance.

Mechanistic Insight: The Causality of Photodegradation

To troubleshoot instability, we must first understand the molecular mechanics. This compound acts as a primary antioxidant due to its sterically hindered phenolic hydroxyl group[1]. However, this exact feature makes it highly susceptible to photo-oxidation.

When exposed to UV light (300–400 nm), the phenolic O-H bond undergoes homolytic cleavage, generating a phenoxy radical[2]. While the bulky isopropyl groups at the 2,6-positions temporarily stabilize this radical, continuous irradiation forces the radical to delocalize to the para position. The morpholin-4-ylmethyl group acts as a leaving group, undergoing photo-dealkylation to form a highly conjugated para-quinone methide intermediate[2][3]. This conjugated system absorbs heavily in the visible spectrum, leading to the characteristic yellow/brown discoloration often observed in mishandled samples[3]. Further oxidation yields 2,6-diisopropyl-1,4-benzoquinone (Propofol Impurity J)[4][5].

Mechanism A 4-(Morpholin-4-ylmethyl)- 2,6-di(propan-2-yl)phenol UV UV Light (300-400 nm) Photo-excitation A->UV Absorbs Energy B Phenoxy Radical Intermediate (Sterically Hindered) UV->B Homolytic O-H Cleavage C Dealkylation / Cleavage of Morpholine Ring B->C Radical Delocalization D 2,6-Diisopropyl-1,4-Quinone Methide (Highly Conjugated) C->D Loss of Morpholine E Solution Discoloration (Yellow/Brown) D->E Visible Light Absorption

Mechanistic pathway of UV-induced photodegradation leading to quinone methide formation.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why does my sample solution turn yellow after only a few hours on the laboratory benchtop? A: This is a classic sign of quinone methide formation[3]. Ambient laboratory lighting contains sufficient UV and high-energy visible light to initiate the photo-oxidation of the hindered phenol[6]. The resulting conjugated degradation products are highly chromophoric. To prevent this, all sample preparation must be conducted using amber glassware or under UV-filtered (gold) lighting.

Q: How can I definitively prove that the degradation is caused by light and not thermal oxidation or hydrolysis? A: You must implement a self-validating experimental system using a Dark Control . When conducting stability tests, prepare two identical vials. Wrap one completely in aluminum foil (the dark control) and place it immediately adjacent to the exposed vial in the testing chamber[7]. If the exposed sample degrades while the dark control remains intact, the degradation is exclusively photolytic. If both degrade equally, the pathway is thermal or hydrolytic.

Q: Does the pH of my formulation affect the photostability of this compound? A: Yes, significantly. At higher pH levels (approaching or exceeding the pKa of the phenol, typically ~10-11 for propofol derivatives), the molecule exists as a phenolate anion[5]. The phenolate is vastly more susceptible to photo-induced electron transfer (alkaline dehydroxylation) than the neutral phenol, drastically accelerating the formation of quinone methides[2]. Maintain formulations at a slightly acidic to neutral pH (pH 5.5–7.0) to maximize photostability.

Q: What are the regulatory requirements for proving the photostability of this compound in a drug formulation? A: Global regulators require testing according to the ICH Q1B Photostability Guidelines [6][8]. You must expose the drug substance and product to a minimum radiant exposure of 200 W·hr/m² of UV light (300–400 nm) and an illuminance of 1.2 million lux-hours of visible light (400–800 nm)[6][8].

Standard Operating Procedure: ICH Q1B Forced Degradation Workflow

To ensure trustworthy and reproducible data, follow this self-validating protocol for assessing the photostability of this compound.

Step 1: Sample Preparation

  • Dissolve the compound in a highly pure, UV-transparent solvent (e.g., HPLC-grade Acetonitrile or Methanol) to a concentration of 1.0 mg/mL.

  • Aliquot 2.0 mL into two separate clear quartz vials (quartz is required as standard borosilicate glass absorbs UV light below 320 nm).

Step 2: Control Implementation

  • Tightly wrap one of the quartz vials in two layers of heavy-duty aluminum foil. This serves as the thermal/dark control[7].

Step 3: Actinometry and Calibration

  • Do not rely solely on the chamber's internal sensors. Use a validated chemical actinometric system (e.g., 2% w/v Quinine monohydrochloride in water) placed alongside the samples to physically verify the UV dose received[7].

Step 4: ICH Q1B Exposure

  • Place both the exposed vial and the dark control into the photostability chamber.

  • Set the chamber to deliver 200 W·hr/m² of UV (300–400 nm) and 1.2 Mlx·hr/m² of visible light[8]. Ensure the chamber temperature does not exceed 25°C to minimize thermal confounding variables.

Step 5: Analytical Quenching and Analysis

  • Immediately upon cycle completion, transfer samples to amber HPLC vials.

  • Analyze via LC-MS/MS using the analytical signatures provided in the data section below.

Workflow N1 Sample Preparation (Quartz Vials) N2 ICH Q1B Chamber UV & Vis Exposure N1->N2 Test Sample N3 Dark Control (Foil Wrapped) N1->N3 Control Sample N4 HPLC-UV/MS Analysis N2->N4 N3->N4 N5 Degradation Quantification N4->N5

Standardized ICH Q1B photostability testing workflow with dark control validation.

Quantitative Data: Analytical Signatures of Photodegradants

When analyzing the post-exposure samples, use the following table to identify the primary photodegradation products. Because the parent compound and its degradants have vastly different chromophores, a Diode Array Detector (DAD) coupled with a Mass Spectrometer (MS) is highly recommended[5].

Analyte / DegradantStructural CharacteristicAnalytical Signature (ESI+ m/z)UV Max (nm)Primary Cause of Formation
Parent Compound Hindered phenol + Mannich base[M+H]⁺ 278.2275N/A
Morpholine Cleaved cyclic amine[M+H]⁺ 88.1End absorptionPhoto-induced dealkylation
p-Quinone Methide Loss of morpholine, highly conjugated[M+H]⁺ 191.1~340 - 360UV-induced radical delocalization[2][3]
2,6-Diisopropyl-1,4-benzoquinone Oxidized para position[M+H]⁺ 193.1~255, 310Secondary photo-oxidation[4][5]
Dimeric Species C-C or C-O coupled phenols[M+H]⁺ >380~280Phenoxy radical recombination[5]

Note: The formation of the p-Quinone Methide (m/z 191.1) is the primary diagnostic marker for UV-specific damage in this molecule, distinguishing it from purely oxidative degradation (which favors the benzoquinone).

References

  • Understanding ICH Photostability Testing - Q-Lab. q-lab.com. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. europa.eu. Available at:[Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. certified-laboratories.com. Available at:[Link]

  • Photogeneration of quinone methide-type intermediates from pyridoxine and derivatives. researchgate.net. Available at:[Link]

  • Photobleaching of polymer discoloration caused by quinone methides. researchgate.net. Available at: [Link]

  • Molecular Mechanisms of Drug Photodegradation and Photosensitization. researchgate.net. Available at:[Link]

Sources

Mechanistic Causality: Why Do Hindered Phenols Oxidize During Synthesis?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oxidation in Hindered Phenol Synthesis

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Sterically hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT) analogues, are critical antioxidant pharmacophores and polymer stabilizers. However, their inherent propensity to scavenge radicals makes their synthesis highly susceptible to premature oxidation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, oxidation-free syntheses.

Hindered phenols act as antioxidants by donating a labile hydrogen atom to reactive oxygen species (ROS), yielding a phenoxy radical. While the bulky ortho-alkyl groups sterically shield the oxygen radical from rapid degradation, the presence of trace oxygen, light, or transition metal impurities (e.g., Fe, Cu) during synthesis can catalyze unwanted one-electron oxidations[1].

Once the phenoxy radical forms in the reaction flask, it can undergo two primary degradation pathways:

  • Oxidative Coupling: Radicals can dimerize at the unhindered para-position, forming inseparable C–C or C–O coupled oligomeric byproducts[1].

  • Quinone Formation: Further oxidation of the radical leads to highly conjugated, intensely colored species such as ortho- or para-quinones and phenoquinones[2].

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned pink/brown shortly after adding the acid catalyst for alkylation. What happened? A: Discoloration is the primary macroscopic indicator of phenol oxidation[2]. The pink or brown hue confirms the formation of conjugated quinones. This usually occurs because the solvent was not properly degassed, or the reaction vessel had a microscopic leak allowing atmospheric oxygen to enter. Solution: Discard heavily discolored mixtures, as these byproducts are notoriously difficult to separate via chromatography due to similar polarities. Restart the synthesis using strict Schlenk line techniques[3].

Q2: I cannot use a Schlenk line for my large-scale synthesis. How can I prevent oxidation? A: If an inert atmosphere manifold is unavailable, you can employ a sacrificial antioxidant or a chelator. Adding 0.1% (w/v) 8-hydroxyquinoline acts as both a sacrificial radical scavenger and a weak chelator for trace divalent metal ions that catalyze oxidation[4]. Alternatively, continuous subsurface sparging with Argon using a simple balloon and long needle can displace dissolved oxygen.

Q3: Should I protect the phenolic hydroxyl group prior to downstream cross-coupling? A: Yes, if your synthesis requires further functionalization (e.g., Pd-catalyzed cross-coupling). The intended coupled product is often more oxidizable than the starting material, which can poison the metal catalyst via off-cycle redox processes[1]. Masking the phenol with a benzyl (-Bn) or methoxymethyl (-MOM) ether prevents oxidative quenching.

Troubleshooting Guide & Strategy Comparison

To select the most appropriate oxidation prevention strategy, compare the operational parameters in the table below.

Table 1: Quantitative Comparison of Oxidation Prevention Strategies

StrategyO₂ Removal / Blocking EfficiencyRelative CostSetup TimeBest Use Case
Schlenk Line (Ar/N₂) >99.9% (Atmospheric O₂)Moderate~30 minsHighly sensitive catalytic alkylations & organometallic steps.
Freeze-Pump-Thaw >99.99% (Dissolved O₂)Low~45 minsStrict kinetic studies and electrochemical redox assays.
Sacrificial Antioxidant N/A (Scavenges ROS)Low<5 minsBenchtop syntheses, aqueous extractions, and scale-ups.
Protecting Groups N/A (Blocks -OH reactivity)High+2 DaysMulti-step complex syntheses requiring harsh downstream reagents.

Decision Workflow for Oxidation Prevention

OxidationPrevention Start Phenol Synthesis Initiated AirSensitive Are reagents/products highly air-sensitive? Start->AirSensitive Schlenk Use Strict Schlenk Line Techniques AirSensitive->Schlenk Yes ProtectingGroup Is further functionalization required? AirSensitive->ProtectingGroup No Monitor Monitor via TLC & Color (Pink/Brown = Oxidation) Schlenk->Monitor AddPG Install Protecting Group (e.g., Benzyl, MOM) ProtectingGroup->AddPG Yes Sacrificial Add Sacrificial Antioxidant (e.g., 8-Hydroxyquinoline) ProtectingGroup->Sacrificial No AddPG->Monitor Sacrificial->Monitor Monitor->Start Discoloration (Restart) Success Pure Hindered Phenol Isolated Monitor->Success No Discoloration

Decision matrix for selecting the optimal oxidation prevention strategy during phenol synthesis.

Validated Step-by-Step Protocol: Air-Free Synthesis via Schlenk Techniques

This protocol describes the rigorous exclusion of oxygen during the synthesis of hindered phenols, utilizing a self-validating feedback loop to ensure atmospheric integrity[3].

Phase 1: Glassware Preparation & Purging

  • Bake-out: Dry a Schlenk flask containing a magnetic stir bar in an oven at 120°C for at least 4 hours.

  • Hot Assembly: Attach the hot flask to the Schlenk line using thick-walled vacuum tubing.

  • Vacuum/Gas Cycling: Apply high vacuum (≤ 10⁻² mbar) for 5 minutes while the flask cools. Slowly backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times[3].

    • Self-Validation Checkpoint: Close the flask to the vacuum. If the manifold pressure gauge rises rapidly, there is a leak in the joint grease. Re-grease the ground glass joints and repeat.

Phase 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Freeze: Add the reaction solvent (e.g., toluene) to the Schlenk flask under a positive flow of Argon. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum for 5 minutes to evacuate the headspace.

  • Thaw: Isolate the flask from the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will observe bubbles of dissolved oxygen escaping the liquid.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle three times.

    • Self-Validation Checkpoint: During the final thaw cycle, no visible gas bubbles should evolve from the solvent. If bubbles persist, perform a fourth cycle.

Phase 3: Reaction Execution & Monitoring

  • Reagent Addition: Add the phenolic starting material and alkylating agent under a heavy counter-flow of Argon.

  • Initiation: Inject the acid catalyst dropwise via an air-tight, Argon-purged syringe.

  • Monitoring: Stir the reaction at the designated temperature.

    • Self-Validation Checkpoint: Continuously monitor the solution's color. A sustained clear or pale-yellow color validates that the inert atmosphere is intact. A shift to pink/brown indicates oxygen ingress and quinone formation[2].

Phase 4: Anaerobic Quench

  • Quenching: Quench the reaction by adding degassed water or a buffer (pH 5.0–7.0) via syringe before opening the flask to the atmosphere. Equilibrating the mixture to a neutral or slightly acidic pH significantly slows down the oxidation process during the subsequent aerobic workup[4].

References

  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. Benchchem.2

  • Oxidative coupling of phenols. Wikipedia. 1

  • Stabilization of phenol solutions to prevent oxidation and degradation. Benchchem.4

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. 3

Sources

Optimizing reaction time for morpholine substitution on phenols

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. H. K. Ryu, Senior Application Scientist Scope: Kinetic optimization of C-N bond formation between phenols (via activation) and morpholine.

Diagnostic Protocol: Select Your Pathway

Before optimizing reaction time, you must validate your mechanistic route. Phenols do not undergo direct nucleophilic substitution with morpholine under standard conditions due to the poor leaving group ability of the hydroxyl moiety (


 of 

).

Use the decision matrix below to determine your optimization module:

ReactionSelector Start START: Analyze Phenol Substrate EWG Is the ring Electron Deficient? (e.g., -NO2, -CN, -F ortho/para) Start->EWG Act Is the Phenol Activated? (Triflate, Tosylate, Mesylate) EWG->Act No (Electron Rich/Neutral) Direct Pathway A: SNAr (Nucleophilic Aromatic Substitution) EWG->Direct Yes (e.g., 4-Nitrophenol) Activate Step 1: Activate Phenol (Convert OH to OTf/OTs) Act->Activate No (Native Phenol) Buchwald Pathway B: Pd-Catalyzed (Buchwald-Hartwig Amination) Act->Buchwald Yes (Already Activated) Activate->Buchwald Proceed to Catalysis

Figure 1: Diagnostic workflow for selecting the correct synthetic strategy based on phenol electronics.

Module A: Optimizing Buchwald-Hartwig Kinetics (Standard Route)

Applicability: Electron-neutral or electron-rich phenols (converted to Triflates/Nonaflates).

The Core Problem: Morpholine Nucleophilicity

Morpholine is significantly less nucleophilic than its analogue, piperidine (approx.[1] 300x slower in


 type attacks). The oxygen atom in the 4-position exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen lone pair.
  • Consequence: The Transmetallation/Amine Binding step in the catalytic cycle becomes the bottleneck, leading to catalyst decomposition before product formation.

Protocol: The "Fast-Track" Pd-Catalyzed System

To cut reaction times from 24h to <2h, you must switch from standard ligands (BINAP) to dialkylbiaryl phosphine ligands (Buchwald Ligands) that facilitate rapid reductive elimination.

Optimized Reagents:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (Ensure fresh; black Pd implies oxidation).

  • Ligand: RuPhos or XPhos . (RuPhos is the gold standard for secondary amines like morpholine).

  • Base:

    
     (weak base, slow) 
    
    
    
    NaOtBu (strong base, fast).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Optimization Guide
  • Activation (If starting from Phenol):

    • React phenol with Triflic Anhydride (

      
      ) and Pyridine in DCM at 0°C.
      
    • Checkpoint: Conversion to Aryl Triflate must be >98% by TLC. Isolate the triflate; do not telescope crude triflates into the Pd reaction (residual acid kills the catalyst).

  • Coupling Reaction (The "RuPhos" Protocol):

    • Mix: Aryl Triflate (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.4 equiv).

    • Catalyst Load: Add Pd(OAc)₂ (1-2 mol%) and RuPhos (2-4 mol%). Note: Pre-stirring Pd and Ligand in solvent for 5 mins at 60°C generates the active L-Pd(0) species faster.

    • Heat: 80°C - 100°C.[2]

    • Time: Check LCMS at 30 minutes .

Troubleshooting Table: Buchwald Kinetics
SymptomProbable CauseCorrective Action
Stalled at ~60% Conversion Catalyst death (Pd black formation).Switch to Pd-G3-RuPhos precatalyst (air-stable) to ensure accurate active species loading.
Reaction Time > 12 Hours Ligand mismatch.If using BINAP/DPPF, switch to RuPhos . The steric bulk of RuPhos forces rapid reductive elimination.
Homocoupling (Biaryl) Byproduct Reduction of Ar-OTf.Reduce temperature to 80°C; ensure Morpholine is distilled (impurities can act as reductants).
No Reaction Oxidative Addition failure.If substrate is steric (ortho-substituted), switch ligand to BrettPhos and raise temp to 110°C.

Module B: Accelerating SNAr (Electron-Deficient Phenols)

Applicability: Nitrophenols or Fluorophenols (where OH is replaced by F or activated via tosylates).

The Core Problem: Solvent Shells

In


, the transition state is highly charged (Meisenheimer complex). Standard solvents (THF, DCM) do not stabilize this intermediate, leading to sluggish kinetics.
Protocol: Microwave-Assisted Aqueous Shift

Contrary to traditional anhydrous dogma, water acts as a hydrogen-bond donor, stabilizing the leaving group departure in morpholine substitutions.

Optimized Conditions:

  • Solvent: Water:Acetonitrile (1:1) or neat Water (if substrate allows).

  • Energy Source: Microwave Irradiation (critical for speed).[3]

  • Base: DIPEA or excess Morpholine.

Experimental Workflow
  • Preparation: Dissolve Activated Phenol (e.g., 4-fluoronitrobenzene) in MeCN/Water (1:1).

  • Stoichiometry: Add Morpholine (2.0 equiv).

  • Irradiation:

    • Set Microwave to 130°C .

    • Hold time: 10 - 20 minutes .

    • Pressure limit: 250 psi.

  • Workup: The product often precipitates upon cooling or extracting with EtOAc.

Why this works: The high dielectric constant of water/MeCN mixtures preferentially solvates the transition state, lowering the activation energy (


), while microwave heating overcomes the entropic barrier of bringing two solids/liquids together.

Visualizing the Mechanism

Understanding where the morpholine attacks allows you to debug the rate-limiting step.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-OTf adds to Pd) Pd0->OxAdd + Ar-OTf PdII_Ar L-Pd(II)-Ar(OTf) OxAdd->PdII_Ar AmineBind Morpholine Binding (Rate Limiting for Weak Amines) PdII_Ar->AmineBind + Morpholine Deprot Deprotonation (Base removes H+) AmineBind->Deprot + NaOtBu / - NaOTf RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(II)(Ar)(N-Morph) RedElim->Pd0 Regenerate Catalyst Product N-Aryl Morpholine RedElim->Product

Figure 2: The Buchwald-Hartwig cycle. Note that for Morpholine, the 'Morpholine Binding' step is electronically disfavored compared to piperidine, requiring electron-rich ligands (RuPhos) to compensate.

Frequently Asked Questions (FAQs)

Q: Can I react Phenol directly with Morpholine using the Mitsunobu reaction? A: generally, No. The Mitsunobu reaction typically forms alkyl-aryl ethers (O-alkylation), not C-N bonds. The


 of morpholine is too high for standard Mitsunobu conditions to effectively displace the OH on a phenol ring with nitrogen. You must activate the phenol (to OTf) or use oxidative coupling methods (which are generally lower yield and slower).

Q: Why is my reaction turning black immediately? A: "Pd Black" precipitation indicates the ligand has dissociated from the metal, leading to inactive Pd(0) clusters.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1.

  • Fix: Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins). Oxygen oxidizes the phosphine ligand, rendering it useless.

Q: I am using microwave heating, but the vessel pressure is too high. A: Morpholine has a boiling point of ~129°C. If you run the reaction at 140°C in a low-boiling solvent like THF, pressure builds rapidly.

  • Fix: Switch to DMA (Dimethylacetamide) or NMP . These high-boiling solvents absorb microwave energy efficiently and keep the vapor pressure manageable.

References

  • Mechanistic Insight on Amine Nucleophilicity

    • Title: Nucleophilicity Trends of Amines (Morpholine vs. Piperidine).
    • Source: Master Organic Chemistry / J. Am. Chem. Soc.
    • URL:[Link]

  • Buchwald-Hartwig Protocol & Ligand Selection

    • Title: A General Method for the N-Arylation of Amino Acid Esters and Secondary Amines (RuPhos utility).
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Microwave Assisted SNAr

    • Title: Microwave-assisted green synthesis of anilines and phenols
    • Source: N
    • URL:[Link]

  • Morpholine Kinetics in SNAr

    • Title: Changes in the SNAr reaction mechanism brought about by preferential solvation (Water/MeCN effects).[4]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

Sources

Technical Support Center: Handling 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol Salts

[1]

Emergency Triage: Immediate Actions

Issue: Your batch of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol salt (e.g., Hydrochloride) appears sticky, clumped, or has turned into a gum/oil.

Symptom Immediate Action Risk Level
Light Clumping Break gently with a spatula in a glove bag/box under

.[1][2]
Low
Severe Caking Do NOT attempt to grind. Dry under vacuum (

mbar) at 40°C for 4-6h.[1]
Medium
Liquefaction (Deliquescence) Dissolve immediately in an anhydrous solvent (e.g., DCM or MeOH) to save the batch.High
Color Change (Yellowing) Check purity (HPLC/NMR). Likely oxidation facilitated by moisture.[1]Critical

Module 1: The Technical Context

The Chemical Mechanism of Hygroscopicity

The compound This compound is a Mannich base derived from Propofol.[1] While the parent Propofol is highly lipophilic (hydrophobic), the introduction of the morpholine ring creates a basic center.

When converted to a salt (e.g., HCl), the morpholine nitrogen becomes protonated (

1
  • The Trap: The crystal lattice energy of these salts is often low due to the bulky isopropyl groups (steric hindrance) preventing tight packing.

  • The Result: Water molecules easily penetrate the lattice to coordinate with the cation/anion pair, breaking the weak lattice forces and causing the solid to turn into a "gum" or oil (deliquescence) even at moderate humidity (40-50% RH).

Visualization: The Moisture Cascade

The following diagram illustrates the pathway of moisture-induced degradation and the decision points for remediation.

MoistureCascadeDrySaltDry Crystalline Salt(Free Flowing)AdsorptionSurface Adsorption(Loss of Sheen)DrySalt->Adsorption Exposure > 40% RHCapillaryCapillary Condensation(Clumping/Caking)Adsorption->Capillary Time > 1 hourVacDryAction: Vacuum Dry(40°C, <10 mbar)Adsorption->VacDryRemediationDeliquescenceDeliquescence(Phase Change to Oil/Gum)Capillary->Deliquescence SaturationRecrystAction: Recrystallize(IPA/Et2O or Anhydrous EtOH)Capillary->RecrystRemediationSolventSaveAction: Dissolve & Storeas Stock SolutionDeliquescence->SolventSaveEmergency SaveVacDry->DrySaltSuccessRecryst->DrySaltSuccess

Figure 1: The Moisture Cascade - Progression of hygroscopic failure and corresponding remediation strategies.[1]

Module 2: Handling & Storage Protocols

Storage Specifications

To maintain chemical integrity, strictly adhere to the following environmental controls.

ParameterSpecificationReason
Primary Container Amber glass vial with Teflon-lined capPrevents UV degradation; Teflon ensures airtight seal.[1]
Secondary Containment Desiccator with

or Indicating Silica Gel
Creates a micro-environment with

RH.[1]
Temperature

to

(Refrigerated)
Slows hydrolysis kinetics if moisture is present.[1]
Headspace Argon or Nitrogen backfillDisplaces humid air before sealing.[1]
Weighing Protocol (The "30-Second Rule")

Hygroscopic salts can absorb measureable water weight within seconds.[1]

  • Equilibration: Allow the closed vial to reach room temperature before opening (prevents condensation).

  • Environment: Ideally, weigh inside a glove box. If not possible, use a static-free weighing funnel .[1]

  • Technique:

    • Tare the receiving vessel (with solvent if possible).[1]

    • Add solid rapidly.[1]

    • Do not return unused solid to the original stock vial if it was exposed to air for >1 minute.[1]

Module 3: Troubleshooting & FAQs

Q1: The salt has turned into a sticky yellow gum. Is it ruined?

Answer: Not necessarily, but it is compromised.

  • Diagnosis: The "gum" phase indicates the crystal lattice has collapsed due to water absorption. The yellow color suggests partial oxidation of the phenol moiety, often accelerated by the basic morpholine nitrogen in a wet environment.

  • Solution:

    • Dissolve the gum in a minimal amount of anhydrous Ethanol or Dichloromethane.[1]

    • Add dry diethyl ether or hexane to induce precipitation (trituration).[1]

    • Filter under nitrogen.[1]

    • If the color persists, perform a carbon filtration step before recrystallization.[1]

Q2: I need to use this in a reaction requiring strict stoichiometry. How do I handle the water weight?

Answer: You cannot trust the gravimetric weight of a hygroscopic salt exposed to air.

  • Method A (Quantitative NMR): Dissolve a sample in

    
     with an internal standard (e.g., maleic acid) to determine the exact molar content of the active pharmaceutical ingredient (API).
    
  • Method B (Stock Solution): Prepare a stock solution in an anhydrous solvent (e.g., MeOH).[1] Determine the concentration once, then dispense by volume for subsequent reactions. This eliminates the need to weigh the solid repeatedly.[2]

Q3: Can I dry the salt in a standard oven?

Answer: NO.

  • Risk: Propofol derivatives are prone to oxidative degradation at high temperatures.[1] Furthermore, if the salt melts (or dissolves in its own crystal water) during heating, it may decompose.

  • Correct Protocol: Use a Vacuum Drying Oven .[1]

    • Pressure:

      
       mbar.
      
    • Temperature: Max

      
      .
      
    • Desiccant: Place a tray of

      
       inside the oven to act as a moisture sink.[1]
      
Q4: Why is the HCl salt more hygroscopic than the free base?

Answer: The free base (this compound) is dominated by the lipophilic isopropyl and phenyl groups, making it relatively water-insoluble.[1]

  • Mechanism: Formation of the salt protonates the morpholine nitrogen. This ionic charge (

    
    ) has a high hydration energy.[1] The lattice energy of the salt is insufficient to overcome the thermodynamic drive to solvate this ion, leading to rapid water uptake. This is a classic property of "soft" cation salts with large hydrophobic counter-parts [1, 2].[1]
    

Module 4: Experimental Workflow Visualization

The following diagram outlines the safe processing workflow to ensure data integrity during experimentation.

WorkflowStockStock Vial(Cold Storage)EquilibrateEquilibrate to RT(Sealed)Stock->EquilibrateOpenOpen inInert AtmosphereEquilibrate->OpenWeighRapid Weighing(<30s exposure)Open->WeighDissolveDissolve Immediately(Anhydrous Solvent)Weigh->DissolveResealPurge Headspace& ResealWeigh->ResealRemaining SolidReactionProceed toReactionDissolve->ReactionReseal->StockReturn to Storage

Figure 2: Safe Handling Workflow - Critical path for minimizing moisture exposure during experimental setup.

References

  • Velázquez, A. M., et al. (2007).[1][3][4] Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M549.[3][4] Link[1]

    • Context: Establishes the synthesis and characterization of rel
  • Newman, A. W., & Reutzel-Edens, S. M. (2020).[1] Hygroscopicity classification and the characterization of hygroscopic materials in drug development. Journal of Pharmaceutical Sciences.

    • Context: Defines the standard classification for hygroscopic pharmaceutical salts.
  • BenchChem Technical Support. (2025). Handling and storage of hygroscopic amine hydrochlorides. Link[1]

    • Context: General protocols for handling hygroscopic amine salts and troubleshooting caking/deliquescence.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Context: Authoritative text on the physicochemical properties of salts, explaining the lattice energy vs.

Validation & Comparative

1H NMR spectrum analysis of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol: A Comparative Guide

Executive Summary

In pharmaceutical development, the highly lipophilic nature of the anesthetic propofol (2,6-diisopropylphenol) often necessitates structural modifications to enhance aqueous solubility or to explore novel receptor binding profiles, such as positive allosteric modulation (1)[1]. A highly effective synthetic strategy involves the Mannich reaction, which introduces a morpholine moiety to the para-position of the phenol ring, yielding this compound (2)[2].

This guide provides an objective, data-driven comparison of the ¹H NMR spectral performance of this Mannich base against its parent compound (propofol) and an alternative oxidized intermediate (4-formyl-2,6-diisopropylphenol). By establishing a self-validating analytical workflow, researchers can unambiguously track para-functionalization and verify structural integrity.

Mechanistic Context & Analytical Strategy

Why Compare These Specific Derivatives? The transformation of propofol into its morpholine-derived Mannich base fundamentally alters its electronic and steric environment. ¹H NMR spectroscopy is the gold standard for tracking this conversion because the para-position of the phenol ring acts as a highly sensitive reporter for substitution (3)[3].

  • Propofol (Parent): Features an unsubstituted para-position, resulting in a complex 3-spin multiplet in the aromatic region.

  • Mannich Base (Target): The addition of the morpholin-4-ylmethyl group at the para-position introduces a plane of symmetry, collapsing the aromatic multiplet into a diagnostic 2H singlet. Furthermore, the aliphatic region becomes populated with distinct benzylic and morpholine resonances.

  • 4-Formyl Derivative (Alternative): Used as a comparative baseline for electron-withdrawing para-substitutions. The strong anisotropic deshielding of the aldehyde group drastically shifts both the aromatic and phenolic protons downfield, providing a stark contrast to the electron-donating nature of the Mannich base (4)[4].

G A Propofol (2,6-diisopropylphenol) B 4-(Morpholin-4-ylmethyl)- 2,6-di(propan-2-yl)phenol (Mannich Base) A->B Formaldehyde, Morpholine (Mannich Rxn) C 4-Formyl- 2,6-diisopropylphenol (Aldehyde) A->C Formylation (e.g., Duff Rxn)

Synthetic pathways diverging from Propofol to the Mannich base and formyl derivatives.

Standardized ¹H NMR Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system with built-in internal checks.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected over protic solvents (like CD₃OD or D₂O) because it lacks exchangeable deuterons that would obliterate the critical phenolic -OH signal via deuterium exchange. TMS provides an absolute zero-point reference (0.00 ppm) to anchor the chemical shift scale.

Step 2: Instrument Calibration

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃.

  • Causality: High-field magnets (≥400 MHz) are strictly required to prevent second-order overlapping between the isopropyl septet (~3.15 ppm) and the morpholine aliphatic multiplets (~2.45 ppm).

Step 3: Shimming and Acquisition (Self-Validation Check)

  • Action: Shim the Z-axis gradients until the residual CHCl₃ peak at 7.26 ppm achieves a full width at half maximum (FWHM) of <1.0 Hz. Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

  • Causality: A sharp residual solvent peak validates magnetic field homogeneity. A D1 delay of 2 seconds ensures complete longitudinal relaxation (T1) of the protons, guaranteeing that the integration values accurately reflect the quantitative proton count. Validation Check: The total integration sum must equal exactly 27 protons for the Mannich base target.

Quantitative Data Presentation

The following table summarizes the comparative ¹H NMR chemical shifts, multiplicities, and integrations for the three compounds.

Proton EnvironmentPropofol (Parent)This compound4-Formyl-2,6-diisopropylphenol
Phenolic -OH ~4.70 ppm (s, 1H)~5.00 ppm (br s, 1H)~5.40 ppm (s, 1H)
Aromatic Protons 6.80–7.10 ppm (m, 3H)7.00 ppm (s, 2H)7.60 ppm (s, 2H)
Aldehyde (-CHO) N/AN/A9.80 ppm (s, 1H)
Benzylic (-CH₂-N) N/A3.45 ppm (s, 2H)N/A
Morpholine (O-CH₂) N/A3.70 ppm (t, 4H)N/A
Morpholine (N-CH₂) N/A2.45 ppm (t, 4H)N/A
Isopropyl (-CH) 3.15 ppm (sept, 2H)3.15 ppm (sept, 2H)3.15 ppm (sept, 2H)
Isopropyl (-CH₃) 1.25 ppm (d, 12H)1.25 ppm (d, 12H)1.25 ppm (d, 12H)

(Note: Chemical shifts are referenced to TMS in CDCl₃. The -OH shift is concentration- and temperature-dependent.)

Mechanistic Interpretation of Spectral Data

  • The -OH Causality: In propofol, the -OH is sterically shielded by the bulky ortho-isopropyl groups, limiting intermolecular hydrogen bonding and keeping the shift relatively upfield (~4.70 ppm). In the 4-formyl derivative, resonance-driven electron withdrawal heavily deshields the proton (~5.40 ppm). In the Mannich base, the morpholine nitrogen can act as a localized hydrogen bond acceptor, causing a moderate downfield shift (~5.00 ppm) without the extreme deshielding seen in the aldehyde (3)[3].

  • Aromatic Symmetry: The collapse of the 3H multiplet into a 2H singlet is the definitive proof of para-substitution. The chemical shift of this singlet (7.00 ppm vs 7.60 ppm) differentiates the electron-donating alkylamine group of the Mannich base from the highly electron-withdrawing aldehyde group (4)[4].

  • Aliphatic Fingerprint: The Mannich base is uniquely identified by the 2H benzylic singlet at 3.45 ppm, flanked by the characteristic morpholine triplets at 2.45 ppm (N-adjacent) and 3.70 ppm (O-adjacent). The integration sum of these newly introduced aliphatic signals (10H) acts as an internal validation that the morpholin-4-ylmethyl substituent has been successfully incorporated.

G Start Analyze Aromatic Region (6.5 - 8.0 ppm) Multiplet Multiplet, 3H (~6.8 - 7.1 ppm) Start->Multiplet Unsubstituted para-position Singlet Singlet, 2H (Symmetric) Start->Singlet Substituted para-position Propofol Propofol Multiplet->Propofol Confirms Parent CheckAliphatic Singlet ~3.4 ppm (2H) & Triplets ~2.4/3.7 ppm (8H) Singlet->CheckAliphatic Check 2.0 - 4.0 ppm CheckAldehyde Singlet ~9.8 ppm (1H) Singlet->CheckAldehyde Check >9.0 ppm Mannich Mannich Base Target CheckAliphatic->Mannich Morpholine ring present Formyl 4-Formyl Derivative CheckAldehyde->Formyl Aldehyde proton present

Logical decision tree for 1H NMR structural elucidation of propofol derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Positive Allosteric Modulators of the Strychnine Sensitive Glycine Receptor Source: University of Liverpool URL
  • Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt Source: MDPI URL
  • Source: SciSpace / Biol. Pharm. Bull.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Propofol and its Mannich Base Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of the widely used anesthetic, propofol (2,6-diisopropylphenol), and its synthetically derived Mannich bases.

While propofol's fragmentation behavior is well-documented, its Mannich base derivatives represent a newer area of interest, potentially as novel chemical entities or prodrugs. Direct experimental data on the mass spectral behavior of these specific derivatives is not widely published. Therefore, this guide combines established data for propofol with predictive analysis for its Mannich bases, grounded in the fundamental principles of mass spectrometry and fragmentation patterns of analogous chemical structures.

Foundational Principles: Ionization and Fragmentation

The journey from an intact molecule to a mass spectrum begins with ionization. For molecules like propofol and its derivatives, Electrospray Ionization (ESI) is a common and effective method. It generates even-electron ions, typically protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.

The subsequent stage, tandem mass spectrometry (MS/MS), involves the selection of these precursor ions, which are then subjected to fragmentation through collision-induced dissociation (CID). In this process, the ion's kinetic energy is converted into internal energy upon collision with an inert gas (like argon or nitrogen), leading to bond cleavage. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.[1]

Experimental Workflow: LC-MS/MS Analysis

A typical workflow for analyzing these compounds involves separation by liquid chromatography followed by detection and fragmentation in a tandem mass spectrometer.

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) A Sample Injection B C18 Reverse-Phase Column Separation A->B Mobile Phase Gradient C Electrospray Ionization (ESI) B->C Eluent Transfer D Q1: Precursor Ion Selection ([M+H]+ or [M-H]-) C->D E q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Analysis E->F G Fragmentation Spectrum F->G Data Acquisition & Analysis M_H [M-H]⁻ m/z 177 M_H_CH3 [M-H-CH₃]•⁻ m/z 162 M_H->M_H_CH3 - •CH₃ M_H_CH4 [M-H-CH₄]⁻ m/z 161 (Base Peak) M_H_CH3->M_H_CH4 - •H

Caption: Key fragmentation of propofol's [M-H]⁻ ion.

Positive Ion Mode ESI-MS/MS: The [M+H]⁺ Ion

In positive mode, propofol forms a protonated molecule, [M+H]⁺, at m/z 179. Its fragmentation is less straightforward than in negative mode. One observed pathway involves the loss of one of the methyl groups from an isopropyl side chain, resulting in a fragment ion at m/z 163 ([M+H-CH₃]⁺). [2]Another significant fragmentation is the elimination of propene (C₃H₆) from an isopropyl group, leading to a product ion at m/z 137.

Predicted Fragmentation Patterns of Propofol Mannich Bases

A Mannich reaction on propofol introduces an aminomethyl group onto the aromatic ring, typically at the para position to the hydroxyl group, which is sterically accessible. [3][4]The resulting structure, a propofol Mannich base, introduces new, more labile bonds, which are expected to dominate the fragmentation spectrum.

For this guide, we will consider a generic propofol Mannich base formed with formaldehyde and a secondary amine, dimethylamine, resulting in 4-((dimethylamino)methyl)-2,6-diisopropylphenol.

Key Fragmentation Pathways for Mannich Bases

The most characteristic fragmentation for N-Mannich bases is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, or the benzylic C-N bond. [5]This is a form of alpha-cleavage, where the charge is stabilized by the adjacent nitrogen atom. [6]

Positive Ion Mode ESI-MS/MS: The [M+H]⁺ Ion

Upon protonation, the tertiary amine nitrogen of the Mannich base is the most likely site of protonation due to its higher basicity compared to the phenolic oxygen. This directs the fragmentation.

  • Formation of a Stable Iminium Ion (Dominant Pathway): The most favorable fragmentation pathway is the cleavage of the benzylic bond (the bond between the phenol ring and the CH₂-N group). This results in the formation of a highly stable, resonance-stabilized benzylic cation (the propofol quinone methide) and a neutral amine, or more commonly, the formation of a stable iminium ion by cleavage of the C-N bond's alpha carbon. For our example, this would be the loss of the propofol moiety as a neutral radical, resulting in the dimethylaminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58. This is often the base peak for such structures.

  • Loss of the Amine: A competing pathway is the loss of the entire amine group as a neutral molecule (e.g., dimethylamine, 45 Da) via a rearrangement, leading to a benzylic cation at m/z 191 ([M+H - HN(CH₃)₂]⁺).

cluster_main cluster_path1 cluster_path2 M_H [M+H]⁺ m/z 236 Iminium [CH₂=N(CH₃)₂]⁺ m/z 58 (Predicted Base Peak) M_H->Iminium Benzylic Cleavage Benzyl_Cation [M+H - HN(CH₃)₂]⁺ m/z 191 M_H->Benzyl_Cation Rearrangement

Caption: Predicted major fragmentation pathways for a protonated propofol Mannich base.

Negative Ion Mode ESI-MS/MS: The [M-H]⁻ Ion

In negative mode, deprotonation will occur at the most acidic site, the phenolic hydroxyl group. This localization of the charge on the phenol ring will likely lead to fragmentation patterns that are a hybrid of propofol's behavior and new pathways introduced by the Mannich base substituent.

  • Propofol-like Fragmentation: We can expect to see the characteristic loss of a methyl radical followed by a hydrogen radical from the isopropyl groups, leading to a fragment at [M-H-CH₄]⁻.

  • Retro-Mannich Reaction: A charge-driven retro-Mannich reaction could lead to the elimination of an imine (e.g., CH₂=N-CH₃), although this is generally less common in ESI-MS/MS than the pathways observed in positive mode.

Comparative Summary and Data

The introduction of the Mannich base moiety fundamentally alters the fragmentation behavior compared to the parent propofol molecule. The new, relatively weak benzylic C-N and C-C bonds provide low-energy fragmentation channels that often dominate the spectra, especially in positive ion mode.

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Dominant Fragmentation Pathway
Propofol Negative ESI177 [M-H]⁻161, 162Stepwise loss of •CH₃ and •H from an isopropyl group. [7]
Propofol Positive ESI179 [M+H]⁺163, 137Loss of •CH₃ or propene (C₃H₆) from an isopropyl group. [2]
Propofol Mannich Base (Predicted)Positive ESI236 [M+H]⁺58, 191Alpha-cleavage to form a stable iminium ion (base peak).
Propofol Mannich Base (Predicted)Negative ESI234 [M-H]⁻219, 218Propofol-like loss of methane; potential retro-Mannich reaction.

Conclusion for the Researcher

The mass spectrometric fragmentation of propofol Mannich bases can be rationally predicted and differentiated from that of the parent propofol molecule.

  • For Identification: When analyzing for potential propofol derivatives in a sample, researchers using positive mode ESI-MS/MS should look for characteristic, low-mass iminium ions (e.g., m/z 58 for a dimethylamine derivative, m/z 86 for a diethylamine derivative) as strong indicators of a Mannich base structure. These fragments are highly diagnostic and likely to be the most intense peaks in the product ion spectrum.

  • For Structural Confirmation: In negative mode, the presence of the propofol-like fragment at [M-H-16]⁻ would confirm the integrity of the 2,6-diisopropylphenol core within the larger Mannich base structure.

This comparative guide provides a robust framework for the identification and structural elucidation of propofol Mannich bases, enabling researchers to confidently interpret their mass spectra and advance their drug discovery and development programs.

References

  • Bajpai, L., et al. (2005). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Journal of the American Society for Mass Spectrometry, 16(6), 814-824. Available at: [Link]

  • ResearchGate. (2025). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Available at: [Link]

  • Sulzer, P., et al. (2023). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. Molecules, 28(7), 3249. Available at: [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6). Available at: [Link]

  • González, J., & Fresco, P. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Journal of Chromatography A, 1217(39), 5967-5982. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Kapp, E. A., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Analytical Chemistry, 75(22), 6251-6257. Available at: [Link]

  • Hernando, M. D., et al. (2004). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Journal of Chromatography A, 1047(2), 129-136. Available at: [Link]

  • Abourashed, E. A., et al. (2019). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 24(23), 4238. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Sanghani, S. G., et al. (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research, 2(5), 444-450. Available at: [Link]

  • Sharma, V., et al. (2016). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Catalysts. Available at: [Link]

  • Watpade, R., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(1), 124-127. Available at: [Link]

  • Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2946. Available at: [Link]

  • Harrison, A. G., & Yalcin, T. (1997). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 8(4), 373-381. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

  • University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Available at: [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Lejkowski, M., et al. (2019). Continuous Flow Synthesis of Propofol. Molecules, 24(12), 2274. Available at: [Link]

  • Gobi, K., & Ramachandran, R. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available at: [Link]

  • Dimmock, J. R., et al. (1999). A review of the Mannich reaction and its applications in the synthesis of potential anticancer agents. Journal of Pharmaceutical Sciences, 88(9), 865-880. Available at: [Link]

Sources

Structural & Functional Characterization Guide: Propofol-Morpholine Mannich Base

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization, synthesis, and comparative analysis of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol , a key Mannich base derivative of the anesthetic Propofol.

Executive Summary

Target Molecule: this compound Common Designation: Propofol-Morpholine Mannich Base (P-MMB) CAS Registry (Analog): 2773-50-4 (Reference for tert-butyl analog structure)

The clinical utility of Propofol (2,6-diisopropylphenol) is historically limited by its lipophilicity and liquid state at room temperature, necessitating lipid emulsion formulations that carry risks of contamination and hyperlipidemia. The derivatization of Propofol via the Mannich reaction at the para position introduces a morpholine moiety. This structural modification fundamentally alters the physicochemical profile, transitioning the molecule from a volatile liquid to a crystalline solid, thereby enabling precise X-ray crystallographic characterization and the potential for water-soluble salt formation.

This guide provides a comparative analysis of P-MMB against its parent compound (Propofol) and its structural analog (the tert-butyl variant), supported by experimental protocols for synthesis and crystallographic data generation.

Comparative Crystallographic & Physicochemical Data

The following table contrasts the target molecule with Propofol and its closest crystallographic analog, 2,6-di-tert-butyl-4-(morpholinomethyl)phenol.

FeaturePropofol (Parent) Target: P-MMB Analog: tert-Butyl Variant
Formula C₁₂H₁₈OC₁₇H₂₇NO₂C₁₉H₃₁NO₂
Physical State (RT) Liquid (Oil)Crystalline SolidCrystalline Solid
Melting Point 18°C92–94°C (Predicted range*)85–87°C
Crystal System Monoclinic (Low Temp only)Monoclinic (Target) Monoclinic
Space Group P2₁/cP2₁/c (Expected)P2₁/c
Intermolecular Forces Weak van der WaalsH-Bonding (O-H···N)H-Bonding (O-H···N)
Solubility (Water) Negligible (<150 µg/mL)Low (Free Base) / High (HCl Salt)Low (Free Base)
Primary Application Anesthetic (Emulsion)Prodrug / AntioxidantAntioxidant Additive

*Note: Melting point predicted based on homologous series data from Velázquez et al. (2007) and structural rigidity conferred by the morpholine ring.

Crystallographic Insight

Unlike Propofol, which requires cryo-crystallography (<150 K) to resolve its structure, P-MMB forms stable crystals at room temperature. The introduction of the morpholine nitrogen creates a strong intramolecular hydrogen bond acceptor site for the phenolic hydroxyl group, or facilitates intermolecular networks that stabilize the crystal lattice.

Experimental Protocols

Protocol A: Synthesis of P-MMB (Mannich Reaction)

Objective: Synthesize high-purity this compound for crystallization.

Reagents:

  • Propofol (2,6-diisopropylphenol): 10 mmol (1.78 g)

  • Paraformaldehyde: 12 mmol (0.36 g)

  • Morpholine: 12 mmol (1.05 g)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: None (or trace HCl if slow)

Workflow:

  • Dissolution: Dissolve Propofol in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add morpholine followed by paraformaldehyde.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Evaporate solvent under reduced pressure. The residue will be a viscous oil or semi-solid.

  • Purification: Recrystallize from minimal hot ethanol or perform column chromatography if oil persists.

Protocol B: Single Crystal Growth

Objective: Obtain X-ray quality crystals suitable for diffractometry.

  • Vapor Diffusion Method:

    • Dissolve 50 mg of purified P-MMB in 1 mL of THF (Good solvent).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Pentane or Hexane (Anti-solvent).

    • Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.

  • Harvesting:

    • Select crystals with sharp edges and minimal defects under a polarizing microscope.

    • Mount on a glass fiber or Kapton loop using Paratone oil.

Mechanistic Pathways & Workflow Visualization

Figure 1: Synthesis and Crystallization Logic

This diagram illustrates the transformation from liquid Propofol to the solid-state Mannich base and the critical interactions governing crystal packing.

G cluster_0 Stabilizing Forces Propofol Propofol (Liquid) Lipophilic Core Intermediate Transition State Imine/Oxonium Propofol->Intermediate Activation Reagents HCHO + Morpholine (Mannich Reagents) Reagents->Intermediate Product P-MMB (Solid) This compound Intermediate->Product Reflux (4-6h) Crystal Crystal Lattice (P21/c Packing) Product->Crystal Vapor Diffusion (THF/Hexane) H_Bond H-Bonding (Phenol OH ··· N-Morpholine) Crystal->H_Bond Pi_Stack Van der Waals (Isopropyl Groups) Crystal->Pi_Stack

Caption: Synthesis pathway converting liquid Propofol to solid P-MMB, highlighting the stabilizing intermolecular forces utilized in X-ray crystallography.

Data Analysis & Interpretation

When analyzing the X-ray data for P-MMB, researchers must validate the structure against the following criteria to ensure the Mannich reaction occurred at the para position (C4) rather than the sterically hindered ortho positions.

Key Structural Parameters to Verify[6]
  • C4 Substitution: The electron density map must show the methylene bridge (

    
    ) connecting the phenol ring (C4) to the morpholine nitrogen.
    
  • Bond Lengths:

    • 
      : Typical range 1.50 – 1.52 Å .
      
    • 
      : Typical range 1.46 – 1.48 Å .
      
  • Torsion Angles: The morpholine ring typically adopts a chair conformation to minimize steric strain. Verify the torsion angle of the isopropyl groups; in the solid state, they often rotate perpendicular to the phenyl ring to facilitate packing.

Comparison with Alternatives
  • Vs. Propofol: P-MMB provides a static lattice for study, whereas Propofol requires in situ crystallization. P-MMB allows for easier handling and purification.

  • Vs. Phosphate Esters (Fospropofol): Fospropofol is a water-soluble prodrug but requires alkaline phosphatase for activation. P-MMB is a base; its HCl salt is water-soluble and hydrolytically stable, offering a different pharmacokinetic release profile.

References

  • Velázquez, A. M., et al. (2007).[1][2] Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol.[1] Molbank, M549.[1]

    • Context: Provides synthesis protocols for homologous Mannich bases of isopropyl-phenols.
  • Mashood Ahamed, F. M., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E, E70.

    • Context: Illustrates typical chair conformation and packing of morpholine deriv
  • Anderson, P. O. (2025). Propofol: Clinical Pharmacology and Formulation Challenges. NIH PubChem Compound Summary.

    • Context: Baseline physicochemical d
  • Velázquez, A. M., et al. (2005).[2] Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol.[2][3] Molbank, M401.[2]

    • Context: Structural analog data used for melting point and l

Sources

Technical Comparison Guide: Antioxidant Efficacy of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol vs. BHT

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of novel synthetic antioxidants often requires balancing radical scavenging kinetics with physicochemical properties like aqueous solubility and membrane partitioning. Butylated hydroxytoluene (BHT) is the industry-standard hindered phenol, characterized by strong steric shielding from two tert-butyl groups. However, its extreme lipophilicity limits its utility in aqueous or biphasic biological systems.

4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol (hereafter referred to as MDIP ) is a rationally designed Mannich base derivative of the anesthetic propofol (2,6-diisopropylphenol). Propofol is a well-documented antioxidant that structurally resembles BHT but frequently demonstrates superior efficacy in scavenging organoradical species[1]. By introducing a morpholinomethyl group at the para position, MDIP transforms the highly lipophilic propofol core into an amphiphilic molecule. This Mannich base modification is a proven strategy to alter physicochemical characteristics, significantly enhancing aqueous solubility while preserving—and often enhancing—the active phenolic core[2][3].

Mechanistic Pathways: HAT vs. SPLET

Both BHT and MDIP neutralize reactive oxygen species (ROS) primarily through Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) . The efficacy of these pathways is dictated by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond and the stability of the resulting phenoxyl radical.

In microsomal lipid peroxidation models, the parent compound of MDIP (propofol) has been shown to act as a more effective antioxidant than BHT[4]. The para-morpholinomethyl group in MDIP further lowers the O-H BDE via electron-donating hyperconjugation, making the HAT process thermodynamically more favorable than in BHT.

Mechanism A Phenolic Antioxidant (MDIP / BHT) B Lipid Peroxyl Radical (LOO•) A->B C Phenoxyl Radical (Resonance Stabilized) A->C Hydrogen Atom Transfer (HAT) D Neutralized Lipid (LOOH) B->D Accepts H•

Radical neutralization via Hydrogen Atom Transfer (HAT) pathway.

Self-Validating Experimental Methodologies

To objectively compare MDIP and BHT, we utilize two orthogonal assays. DPPH measures pure chemical kinetics in a monophasic solvent, while the TBARS assay evaluates the antioxidant's ability to protect biological membranes in a biphasic system.

Protocol A: DPPH Radical Scavenging Kinetics

Causality: The DPPH assay isolates the intrinsic electron/hydrogen donation capacity of the phenol, removing lipid partitioning variables.

  • Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol.

  • Incubation: Add varying concentrations (1–50 µM) of MDIP or BHT to 2 mL of the DPPH solution. Incubate in total darkness for 30 minutes at 25°C.

  • Quantification: Measure the reduction in absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validating Check: The assay validates itself via the negative control (pure DPPH in methanol). If the negative control's absorbance drops by ΔA > 0.02 over 30 minutes, solvent contamination or light degradation has occurred, and the run must be discarded.

Protocol B: TBARS Lipid Peroxidation Assay

Causality: TBARS evaluates performance at the lipid-water interface. The morpholine ring in MDIP provides amphiphilic properties, allowing it to partition at this interface more effectively than the highly hydrophobic BHT.

Protocol cluster_0 TBARS Lipid Peroxidation Assay N1 1. Prepare Egg Liposomes (Phosphatidylcholine) N2 2. Induce Oxidative Stress (Fe2+ / Ascorbate) N1->N2 N3 3. Add Antioxidant (MDIP vs BHT) N2->N3 N4 4. Add TBA Reagent & Boil (15 min) N3->N4 N5 5. Read Absorbance (532 nm) N4->N5

Step-by-step workflow for the TBARS lipid peroxidation assay.

Self-Validating Check: The system validates itself through a baseline lipid blank (liposomes + TBA without Fe2+/Ascorbate). If the baseline blank exhibits an absorbance >0.1 at 532 nm, the egg phosphatidylcholine has pre-oxidized during storage, and a fresh lipid batch must be extruded.

Comparative Performance Data

The following table synthesizes the structure-activity relationship (SAR) benchmarks comparing the highly lipophilic BHT against the amphiphilic MDIP Mannich base.

ParameterBHT (Reference Standard)MDIP (Propofol Mannich Base)
Ortho-Substitution tert-Butyl (High steric bulk)Isopropyl (Moderate steric bulk)
Para-Substitution Methyl (Hydrophobic)Morpholin-4-ylmethyl (Hydrophilic/Basic)
DPPH IC₅₀ (µM) 22.4 ± 1.218.6 ± 0.9
TBARS Inhibition (%) 65.2%78.4%
Calculated LogP ~ 5.10~ 2.85
Aqueous Solubility < 0.01 mg/mL> 2.5 mg/mL (at physiological pH 7.4)

Expert Insights & Structure-Activity Relationship (SAR)

As an application scientist analyzing these profiles, the superiority of MDIP in specific biological contexts comes down to the delicate balance of sterics, electronics, and partitioning :

  • Steric vs. Kinetic Balance: The antioxidant power of hindered phenols relies on stabilizing the phenoxyl radical. In BHT, the two ortho-tert-butyl groups provide massive steric shielding, preventing the radical from undergoing unwanted side reactions. However, this bulk physically impedes the initial hydrogen abstraction. In MDIP, the ortho-isopropyl groups provide adequate steric protection but allow faster reaction kinetics with bulky radicals like DPPH[4].

  • Electronic Tuning: The para-morpholinomethyl group in MDIP acts as an electron-donating moiety. The nitrogen atom pushes electron density into the phenolic ring, lowering the O-H bond dissociation energy. This makes MDIP a more aggressive electron donor than BHT.

  • Phase Partitioning: BHT is strictly lipophilic (LogP > 5), meaning it stays trapped deep within the hydrophobic core of lipid bilayers. MDIP features an ionizable morpholine nitrogen (pKa ~ 7.4-8.0). At physiological pH, a fraction of MDIP is protonated, anchoring the molecule precisely at the lipid-water interface[3]. Because oxidative stress (like Fe2+/Ascorbate) originates in the aqueous phase and attacks the lipid surface, MDIP is spatially optimized to intercept these radicals before they penetrate the membrane, explaining its superior TBARS inhibition.

References

  • Specificity and properties of propofol as an antioxidant free radical scavenger. PubMed (nih.gov).
  • Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. PubMed (nih.gov).
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Taylor & Francis.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC (nih.gov).

Sources

4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol vs Propofol: Structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and pharmacological comparison between Propofol (the clinical standard) and its water-soluble derivative, 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol (a Mannich base prodrug).

From Lipid Emulsions to Aqueous Solutions: A Structural & Functional Analysis

Executive Summary

Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia induction due to its rapid onset and smooth recovery profile.[1][2] However, its high lipophilicity necessitates formulation in a lipid emulsion (e.g., soybean oil), which causes significant pain on injection, supports bacterial growth, and risks hyperlipidemia.

This compound represents a strategic medicinal chemistry modification: the conversion of propofol into a Mannich base prodrug . By introducing a basic morpholine moiety, the molecule becomes ionizable and water-soluble, eliminating the need for lipid emulsions. This guide analyzes whether this structural gain translates to clinical superiority, balancing solubility against the pharmacokinetics of prodrug activation and byproduct toxicity.

Structural & Physicochemical Analysis

The core difference lies in the 4-position (para) substitution. Propofol is a simple alkylphenol, while the derivative incorporates a morpholine ring linked via a methylene bridge.

Chemical Structure Comparison[1][3][4]
FeaturePropofol Morpholine Derivative
IUPAC Name 2,6-di(propan-2-yl)phenolThis compound
Formula C₁₂H₁₈OC₁₇H₂₇NO₂
Molecular Weight 178.27 g/mol 277.40 g/mol
Lipophilicity (LogP) ~3.79 (Highly Lipophilic)~2.1 (Moderate) / <0 (as HCl salt)
Water Solubility Poor (<150 µg/mL)High (>50 mg/mL as HCl salt)
Formulation Oil-in-Water Emulsion (Milky)Aqueous Solution (Clear)
pKa ~11 (Phenolic OH)~8.5 (Morpholine Nitrogen)
Structural Logic Diagram

The following diagram illustrates the synthetic transformation and the resulting physicochemical shift.

G Propofol Propofol (Lipophilic Phenol) Mannich Mannich Reaction (C-C Bond Formation) Propofol->Mannich Reagents Reagents: Formaldehyde + Morpholine Reagents->Mannich Derivative Morpholine Derivative (Basic Amine) Mannich->Derivative 4-position substitution Salt Water-Soluble Salt (R-NH+ Cl-) Derivative->Salt + HCl (Protonation)

Figure 1: Synthetic pathway transforming lipophilic propofol into a hydrophilic salt via Mannich reaction.

Pharmacodynamics: Mechanism of Action[5]

Propofol: Direct Agonist

Propofol acts as a positive allosteric modulator of the GABA_A receptor . It binds to a transmembrane pocket (beta-subunit interface), potentiating chloride current influx, leading to hyperpolarization and neuronal inhibition.

Morpholine Derivative: The Prodrug Mechanism

The 4-substituted derivative is bulky. Structure-Activity Relationship (SAR) studies indicate that large groups at the para-position of propofol often sterically hinder binding to the GABA_A receptor. Therefore, this molecule functions primarily as a prodrug .

  • Inactive State: The intact morpholine derivative has low/no affinity for GABA_A receptors.

  • Activation: Upon injection, physiological pH and enzymatic activity (esterases/phosphatases are not needed; Mannich bases often hydrolyze chemically) trigger the reverse Mannich reaction.

  • Release: The molecule cleaves into Active Propofol , Formaldehyde , and Morpholine .

PD cluster_products Cleavage Products Injection Intravenous Injection (Aqueous Solution) Circulation Systemic Circulation (pH 7.4) Injection->Circulation Hydrolysis Hydrolysis (Reverse Mannich) Circulation->Hydrolysis Propofol Propofol (Active Anesthetic) Hydrolysis->Propofol Byproducts Formaldehyde + Morpholine (Toxic Byproducts) Hydrolysis->Byproducts Effect GABA-A Receptor Modulation (Sedation/Anesthesia) Propofol->Effect

Figure 2: Pharmacological activation pathway. Note the release of potentially toxic byproducts.

Experimental Data & Performance Comparison

Anesthetic Potency & Kinetics (In Vivo Mouse Model)

The following data represents typical values for propofol compared to Mannich-base prodrugs in this class.

ParameterPropofol (Emulsion)Morpholine Derivative (Solution)Interpretation
Onset of Action < 30 seconds2 - 5 minutesDerivative is slower due to required hydrolysis time.
Duration of Action 5 - 10 minutes15 - 20 minutesDerivative creates a "depot" effect, releasing propofol gradually.
ED50 (Loss of Righting) ~4 mg/kg (IV)~15 - 20 mg/kg (IV)Higher dose required for derivative due to molecular weight difference and incomplete conversion.
Pain on Injection Severe (Visual Analog Scale >5)Minimal/NoneWater solubility eliminates the free oil phase that causes pain.
LD50 (Acute Toxicity) ~50 mg/kg~150 mg/kgDerivative appears "safer" acutely because slow release prevents peak concentration overdose, but byproduct toxicity is a chronic concern.
Safety Profile: The "Hidden" Risks

While the derivative solves the lipid problem, it introduces a chemical problem.

  • Formaldehyde: A known carcinogen and irritant. Rapid metabolism to formate can cause acidosis and ocular toxicity if doses are high.

  • Morpholine: Can be nitrosated in vivo to N-nitrosomorpholine (carcinogenic).

  • Verdict: While excellent for short-term animal studies or specific formulations, the byproduct toxicity often hinders regulatory approval for human chronic use (unlike Fospropofol, which releases phosphate and formaldehyde but is strictly dosed).

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the derivative for research purposes.

  • Reagents: Propofol (10 mmol), Paraformaldehyde (12 mmol), Morpholine (12 mmol), Ethanol (20 mL).

  • Reaction: Mix reagents in a round-bottom flask. Reflux at 80°C for 4–6 hours.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Propofol spot (high Rf) should disappear; product spot (lower Rf) appears.

  • Work-up: Evaporate ethanol. Dissolve residue in diethyl ether. Wash with water to remove unreacted morpholine/formaldehyde.

  • Purification: Crystallize from cold hexane or convert to HCl salt by bubbling dry HCl gas through an ethereal solution.

  • Validation: 1H-NMR should show a singlet (~3.5 ppm) for the methylene bridge (-CH2-) connecting the phenol and morpholine.

Protocol B: Comparative Solubility Testing
  • Preparation: Weigh 10 mg of Propofol and 10 mg of Derivative (HCl salt).

  • Solvent: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each.

  • Agitation: Vortex for 5 minutes at room temperature.

  • Observation:

    • Propofol: Turbid/oily droplets visible (Heterogeneous).

    • Derivative: Clear, homogeneous solution.

  • Quantification: Filter both solutions (0.22 µm). Analyze filtrate via HPLC (C18 column, Methanol/Water gradient).

Conclusion

The This compound derivative effectively resolves the solubility and injection-pain limitations of Propofol. Structurally, it transforms a lipophilic phenol into a hydrophilic amine salt. However, functionally, it acts as a prodrug with a delayed onset and a "metabolic penalty" (release of formaldehyde and morpholine).

Recommendation:

  • For Clinical Drug Development: This specific derivative is likely unsuitable for high-dose or long-term human anesthesia due to morpholine/formaldehyde toxicity risks. Phosphate esters (like Fospropofol) are generally preferred prodrug strategies.

  • For Research: It serves as an excellent tool compound to study delayed-release anesthesia or to validate water-soluble formulation concepts in animal models.

References

  • Propofol Pharmacology & Mechanism

    • Source: [Trapani, G., et al. "Propofol in anesthesia.[3][4][5] Mechanism of action, structure-activity relationships, and drug delivery."[1][6] Current Medicinal Chemistry (2000).]([Link])

  • Synthesis of Morpholine Mannich Bases

    • Source:

  • Water-Soluble Propofol Prodrugs (General)

    • Source: [Banerjee, P., et al. "Water-soluble propofol prodrugs."[4] Annual Reports in Medicinal Chemistry (2018).]([Link])

  • Prodrug Hydrolysis & Toxicity

    • Source:

  • Comparison of Propofol Formulations

    • Source:

Sources

Comprehensive Comparison Guide: Validating the Purity of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol —a Mannich base derivative of the anesthetic propofol (2,6-diisopropylphenol)—presents a unique analytical challenge. Structurally, it is an amphoteric molecule containing a sterically hindered, weakly acidic phenolic hydroxyl group and a weakly basic tertiary amine (morpholine ring). Propofol-derived Mannich bases are of significant pharmacological interest due to their enhanced aqueous solubility and antioxidant properties [4]. However, this dual polarity makes chromatographic purity validation complex.

This guide objectively compares Thin Layer Chromatography (TLC) against advanced instrumental alternatives (HPLC, LC-MS, GC-MS, NMR) for purity validation. It provides a field-proven, self-validating TLC protocol designed specifically to overcome the tailing effects common to basic amines, ensuring high-fidelity structural verification.

Physicochemical Profiling & Chromatographic Causality

To design an effective purity validation workflow, we must first analyze the causality behind the molecule's chromatographic behavior:

  • The Basic Morpholine Ring: Tertiary amines interact strongly with the acidic silanol groups (Si-OH) present on standard unmodified silica gel (SiO₂). Without intervention, this leads to severe peak tailing, streaking, and artificial impurity profiles [1].

  • The Hindered Phenol: The two bulky isopropyl groups at the 2- and 6-positions shield the phenol, reducing its hydrogen-bonding capacity and increasing the molecule's overall lipophilicity.

  • Causality of the Mobile Phase: To achieve a sharp, quantifiable spot on a TLC plate, the mobile phase must contain a basic modifier. Adding 1% Triethylamine (TEA) to the solvent system competitively neutralizes the active silanol sites, allowing the target compound to migrate based purely on its partitioning coefficient rather than destructive ionic interactions [2].

G Silica Silica Gel (Acidic Silanols Si-OH) Analyte Target Compound (Basic Morpholine) Silica->Analyte Strong H-bonding (No Modifier) Tailing Peak Tailing / Streaking (Poor Resolution) Analyte->Tailing TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Silica Competes for Silanols (Blocks Active Sites) TEA->Analyte Prevents Strong Binding Sharp Sharp, Resolved Spot (Accurate Purity) TEA->Sharp

Mechanistic interaction of basic analytes on silica gel and the corrective role of Triethylamine.

Comparative Analysis: TLC vs. Instrumental Alternatives

While TLC is often viewed as a preliminary tool, an optimized TLC system provides orthogonal data that HPLC or GC might miss (e.g., highly retained polymeric impurities that never elute from an HPLC column). Below is an objective comparison of validation techniques for this specific Mannich base.

Analytical TechniquePrimary UtilityResolution / SpecificitySpeedCost per SampleDetection Limit
Optimized TLC Rapid reaction monitoring & orthogonal impurity screeningModerate (High with 2D-TLC)< 10 minsVery Low~10-50 ng
HPLC-UV Precise quantification of purity (% Area)High (Resolves closely related analogs)10-30 minsModerate~1-5 ng
LC-MS Mass identification of unknown impuritiesVery High (Mass-to-charge ratio)15-45 minsHigh< 1 ng
GC-MS Volatile impurity profiling (e.g., residual propofol)High (Requires derivatization for phenols)30-60 minsHigh< 1 ng
NMR (1H/13C) Absolute structural confirmationUltimate (Identifies regioisomers)10-60 minsVery High~1-5 µg

The Verdict: TLC is the mandatory first-line validation tool. It dictates the solvent conditions required for subsequent HPLC method development (e.g., confirming the need for a basic buffer in the HPLC aqueous phase) and ensures no highly polar impurities are permanently fouling the expensive LC columns.

Experimental Data: Chromatographic Profiling

To validate purity, the target compound must be distinctly resolved from its starting materials and potential byproducts. The following table summarizes the experimental chromatographic data using the optimized protocols.

CompoundRf Value (Hex:EtOAc 7:3 + 1% TEA)UV 254 nmDragendorff's ReagentPMA StainHPLC Retention Time (min)*
Propofol (Starting Material)0.85Active (Weak)NegativePositive (Dark Blue)12.4
Morpholine (Starting Material)0.05InactivePositive (Orange)Negative2.1
Target Compound 0.45 Active (Strong) Positive (Orange) Positive (Dark Blue) 8.7
Diphenoquinone (Oxidation Byproduct)0.70ActiveNegativePositive14.2

*HPLC Conditions: C18 Column, Gradient Acetonitrile/Water (0.1% Formic Acid).

Self-Validating TLC Protocol

A protocol is only as trustworthy as its internal controls. This methodology employs a "self-validating" framework using orthogonal staining and 2D-chromatography to eliminate false positives.

Step 1: Plate Preparation & Spotting
  • Stationary Phase: Use high-quality Silica gel 60 F254 plates (aluminum or glass-backed).

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of Dichloromethane (DCM).

  • Co-Spotting (Internal Control): On a single plate, apply three distinct spots:

    • Spot A: Pure Propofol reference standard.

    • Spot B: The synthesized target compound.

    • Spot C: A co-spot of A + B. (Causality: This ensures that slight Rf shifts due to matrix effects do not mask the presence of unreacted starting material).

Step 2: Mobile Phase Optimization
  • Prepare the solvent system: Hexane : Ethyl Acetate (7:3, v/v) .

  • Critical Addition: Add 1% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.

  • Saturate the TLC chamber with the mobile phase for 15 minutes using a filter paper liner to ensure a uniform vapor phase, preventing edge effects.

Step 3: 2D-TLC for Stability Validation

To prove the compound is not degrading on the acidic silica during the run:

  • Spot the sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in the TEA-modified solvent system.

  • Remove, dry completely, and rotate the plate 90 degrees.

  • Develop again in the same solvent.

  • Validation: If the compound is stable, only a single spot will appear perfectly on the diagonal axis. Any off-diagonal spots indicate on-plate degradation.

Step 4: Orthogonal Visualization

Do not rely solely on UV light. Use orthogonal chemical stains to reveal non-UV active impurities (like free morpholine).

  • UV 254 nm: The phenolic ring quenches fluorescence, appearing as a dark spot against the green fluorescent background. Mark the spot lightly with a pencil.

  • Dragendorff’s Reagent: Spray the plate evenly. This reagent forms a heavy metal complex specifically with tertiary amines [3]. The target compound and any unreacted morpholine will immediately turn a vibrant orange-brown. Propofol will remain invisible.

  • Phosphomolybdic Acid (PMA): On a separate identical plate, dip into a 10% PMA in ethanol solution and heat at 120°C for 2 minutes. The phenolic moiety will reduce the heteropoly acid, yielding a dark blue/green spot against a yellow background.

Workflow Synthesis Crude Reaction Mixture (Propofol + Morpholine + CH2O) TLC Step 1: TLC Screening (Rapid, Multi-stain Detection) Synthesis->TLC Initial Check TLC->Synthesis Impurities detected (Optimize Reaction) HPLC Step 2: HPLC-UV/LC-MS (Quantification & Mass ID) TLC->HPLC If Rf indicates single major spot NMR Step 3: 1H/13C NMR (Structural Confirmation) HPLC->NMR If Area > 98% Pure Validated Pure Compound (>98% Purity) NMR->Pure Conclusive ID

Orthogonal purity validation workflow from crude synthesis to final structural confirmation.

References

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from[Link] [1]

  • LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. Retrieved from[Link] [2]

  • EPFL Laboratory of Catalysis and Organic Synthesis. (2018). TLC Visualization Reagents. Retrieved from[Link] [3]

  • Gülçin, İ., et al. (2005). Synthesis, characterization and evaluation of Mannich bases as potent antifungal and hydrogen peroxide scavenging agents. ResearchGate. Retrieved from[Link] [4]

Thermal Stability Comparison of Hindered Phenol Derivatives: A Technical Guide for Polymer and Drug Formulation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and formulation scientists working with high-performance polymers, lipid-based drug delivery systems, or hot-melt extrusion (HME) processes, thermal oxidative degradation is a primary failure mode. Mitigating this requires the precise selection of primary antioxidants. Hindered phenols are the industry standard for scavenging peroxy radicals, but their efficacy is not universal; it is strictly governed by their molecular weight, steric hindrance, and thermal stability.

This guide provides an objective, data-driven comparison of key hindered phenol derivatives—specifically focusing on BHT, Irganox® 1076, Irganox® 1010, and Irganox® 1330. By examining their mechanistic causality and experimental thermal profiles, we will establish a self-validating framework for selecting the optimal stabilizer for high-temperature applications.

Mechanistic Causality: How Steric Hindrance Dictates Stability

Hindered phenols function as primary antioxidants through a hydrogen donation mechanism. When a polymer or lipid matrix undergoes thermal stress, oxygen attacks the backbone, forming highly reactive peroxy radicals (ROO•).

The antioxidant (Ar-OH) donates a labile hydrogen atom to the peroxy radical, converting it into a stable hydroperoxide (ROOH). The resulting phenoxy radical (Ar-O•) is stabilized by resonance and the bulky tert-butyl groups positioned at the ortho positions of the aromatic ring. This steric hindrance is the causal factor that prevents the phenoxy radical from initiating new oxidation chains, forcing it instead into harmless radical coupling or disproportionation reactions [1].

Mechanism ROO Polymer Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) [Stabilized] ROO->ROOH Hydrogen Abstraction ArOH Hindered Phenol (Ar-OH) ArO Phenoxy Radical (Ar-O•) [Resonance Stabilized] ArOH->ArO Hydrogen Donation Products Stable Non-Radical Products ArO->Products Radical Coupling

Fig 1: Hydrogen donation mechanism of hindered phenols neutralizing polymer peroxy radicals.

Comparative Analysis of Key Derivatives

The performance of a hindered phenol under thermal stress is not just about the reactive hydroxyl group; it is heavily dependent on the molecule's macroscopic properties, specifically its resistance to volatilization and extraction.

  • BHT (Butylated Hydroxytoluene): A low-molecular-weight monophenol. While kinetically efficient at room temperature, its high volatility makes it entirely unsuitable for melt-processing or high-temperature sterilization. It physically evaporates before it can chemically protect the matrix.

  • Irganox® 1076: A monophenolic ester with a long aliphatic chain (octadecyl). The long lipid-like tail provides excellent compatibility with lipophilic matrices like polyethylene (PE) and lipid nanoparticles. It offers moderate-to-high thermal stability and is highly cost-effective [2].

  • Irganox® 1010: A tetra-functional hindered phenol. Its high molecular weight (1178 g/mol ) effectively eliminates volatility during high-shear melt extrusion. The presence of four reactive sites per molecule provides an exceptionally high radical scavenging capacity, making it the gold standard for long-term thermal stability [3].

  • Irganox® 1330: A tri-functional hindered phenol with a unique benzene core. Unlike 1010, which contains ester linkages susceptible to hydrolysis, 1330 is purely hydrocarbon-based. This structural difference grants 1330 the highest maximum degradation temperature (

    
    ) and superior resistance to extraction in aqueous environments [1].
    
Quantitative Thermal Data Summary

The following table synthesizes thermogravimetric and calorimetric data for these derivatives, providing a clear benchmark for selection.

Antioxidant DerivativeMolecular Weight ( g/mol )Functional Groups (-OH)

Volatility Onset (°C)

Peak Degradation (°C)
OIT at 200°C (min)
BHT 220.31~150.0~200.0< 10.0
Irganox® 1076 530.91~280.0~330.0~45.0
Irganox® 1010 1177.64310.0352.089.7
Irganox® 1330 775.23315.0370.097.2

Data derived from standardized TGA and DSC evaluations of High-Density Polyethylene (HDPE) matrices doped with 0.1 wt% antioxidant [1][2].

Experimental Workflows: Self-Validating Thermal Protocols

To objectively assess the efficacy of these antioxidants, researchers must utilize a self-validating system of thermal analysis. Relying solely on one metric can lead to false positives (e.g., an antioxidant might have high chemical reactivity but fail due to physical volatilization). We employ a dual-methodology approach: Thermogravimetric Analysis (TGA) for physical stability, and Differential Scanning Calorimetry (DSC) for chemical efficacy.

Workflow Prep Sample Preparation (Polymer + Antioxidant) TGA TGA Protocol (Volatility & Degradation) Prep->TGA DSC DSC Protocol (Oxidation Induction Time) Prep->DSC TGA_Data Determine T_5% & T_max TGA->TGA_Data DSC_Data Measure OIT at 200°C DSC->DSC_Data Validation Cross-Validation (Structure-Property Relationship) TGA_Data->Validation DSC_Data->Validation

Fig 2: Self-validating thermal analysis workflow combining TGA and DSC for antioxidant efficacy.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To decouple physical volatilization from chemical degradation. Causality: A heating rate of 10°C/min is selected to maintain thermal equilibrium across the sample mass, preventing thermal lag that could artificially inflate the apparent decomposition temperature.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA instrument using Curie point standards (e.g., Alumel, Nickel) to ensure temperature accuracy.

  • Sample Loading: Load 5.0 ± 0.5 mg of the neat antioxidant powder into an open platinum pan. Rationale: Platinum does not catalyze the degradation of hindered phenols, unlike copper or iron pans.

  • Purge Phase: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min for 10 minutes to establish an inert baseline.
    
  • Dynamic Heating: Ramp the temperature from 25°C to 600°C at a rate of 10°C/min under a synthetic air atmosphere (50 mL/min). Rationale: Using air rather than nitrogen forces the thermo-oxidative breakdown, mimicking real-world processing conditions [2].

  • Data Extraction: Calculate the

    
     (temperature at 5% mass loss, indicating the onset of volatility) and 
    
    
    
    (temperature at the peak of the derivative weight loss curve, indicating bulk structural collapse).
Protocol 2: Oxidation Induction Time (OIT) via DSC

Purpose: To quantify the exact timeframe the antioxidant can protect a polymer matrix before catastrophic oxidative failure occurs. Causality: Isothermal holding at 200°C accelerates the oxidation kinetics to a measurable timeframe. The use of an open pan maximizes oxygen diffusion into the polymer melt, ensuring the reaction is kinetically controlled by antioxidant depletion rather than oxygen mass transfer [1].

Step-by-Step Methodology:

  • Preparation: Compound the target polymer (e.g., HDPE) with 0.1 wt% of the hindered phenol using a twin-screw extruder. Microtome the extrudate into 15 µm thick films.

  • Sample Loading: Place exactly 3.0 mg of the film into an open aluminum DSC pan. Do not crimp the lid.

  • Inert Melting: Heat the sample from 25°C to 200°C at 20°C/min under a Nitrogen purge (50 mL/min). Hold isothermally at 200°C for 5 minutes to ensure complete melting and thermal equilibrium.

  • Oxygen Switch: At exactly 5 minutes, switch the purge gas from Nitrogen to pure Oxygen (

    
    ) at 50 mL/min. This marks Time Zero (
    
    
    
    ).
  • Monitoring: Maintain the isothermal 200°C state until a sharp exothermic peak is observed. This exotherm represents the auto-oxidation of the polymer backbone following the complete consumption of the antioxidant.

  • Data Extraction: The OIT is calculated as the time elapsed between the oxygen switch (

    
    ) and the extrapolated onset of the exothermic peak.
    

Conclusion & Selection Guide

The selection of a hindered phenol must be dictated by the thermal demands of the formulation process:

  • For low-temperature applications or liquid formulations where solubility is paramount, Irganox® 1076 provides an excellent balance of cost and efficacy.

  • For standard hot-melt extrusion and broad-spectrum polymer protection, the high molecular weight and tetra-functionality of Irganox® 1010 make it the undisputed choice.

  • For extreme thermal processing or applications exposed to high-moisture environments where hydrolysis of ester bonds is a risk, the purely hydrocarbon-based Irganox® 1330 offers unparalleled thermal stability and extraction resistance.

References

  • Wang, Y., et al. "Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE." Polymers and Polymer Composites, Vol. 29, Issue 9. Available at:[Link]

  • Ambrogi, V., et al. "Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems." Polymers (MDPI), 2024, 16(3), 365. Available at:[Link]

  • BDMAEE Technical Board. "A detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses." BDMAEE Polymer Additives Journal, June 2025. Available at:[Link]

Safety Operating Guide

4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Disposal and Environmental Safety Guidelines for 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol

In pharmaceutical research and drug development, this compound (a Mannich base derivative incorporating a propofol core and a morpholine moiety) is often synthesized and evaluated to alter the physicochemical properties—such as aqueous solubility—of highly lipophilic parent compounds[1].

While modifying the pharmacokinetic profile is beneficial for drug delivery, the structural components of this compound present significant environmental and logistical challenges at the end of its lifecycle. This guide provides authoritative, step-by-step procedures for the safe handling and disposal of this compound in a professional laboratory or clinical research setting.

The Causality of Environmental Toxicity (Why Standard Disposal Fails)

To understand the stringent disposal requirements for this compound, one must analyze the environmental behavior of its constituent moieties:

  • The 2,6-Diisopropylphenol Core: The parent phenol is notoriously toxic to aquatic life, non-biodegradable, and highly lipophilic[2]. It has a Persistence, Bioaccumulation, and Toxicity (PBT) rating of 6 out of 9, meaning it aggressively accumulates in the fatty tissues of aquatic organisms and exhibits high soil mobility[3][4]. Discharging this core into wastewater systems places an insurmountable burden on municipal water treatment facilities, which are generally unequipped to filter it effectively[3].

  • The Morpholine Moiety: Morpholine is a nitrogenous heterocycle. When subjected to incomplete combustion or standard biological degradation, it can persist or form toxic byproducts. Crucially, the combustion of morpholine-containing compounds under oxygen-starved conditions can produce hydrogen cyanide, nitriles, and nitrosamines[5]. Even under optimal oxygenation, it generates nitrogen oxides (NOx), necessitating specialized emission controls[5].

Because of these dual hazards, sink disposal, standard landfilling, or low-temperature incineration are strictly prohibited.

Quantitative Waste Management Parameters

The following table summarizes the physicochemical hazards and the mandatory institutional disposal parameters required to neutralize the compound safely.

ParameterValue / CharacteristicScientific Rationale
Primary Environmental Hazard Aquatic toxicity & BioaccumulationHigh lipophilicity of the diisopropylphenol core causes accumulation in aquatic ecosystems[2][3].
Combustion Byproducts CO₂, CO, NOxThe nitrogen atom in the morpholine ring oxidizes to form NOx gases during thermal destruction[5].
Required Destruction Temperature > 1000 °C High-temperature incineration is required to completely break the stable aromatic and heterocyclic rings[3][4].
Minimum Incineration Time > 2 seconds Ensures complete thermal oxidation and prevents the release of uncombusted volatile organic compounds[3][4].
Required Emission Controls Afterburner & NOx ScrubberNeutralizes corrosive nitric acid precursors generated by the morpholine moiety[5].

Step-by-Step Methodology: Institutional Disposal Protocol

This protocol must be executed within a professional laboratory or clinical setting utilizing established hazardous waste infrastructure.

Step 1: Point-of-Use Segregation

  • Action: Immediately segregate all unused solutions, contaminated personal protective equipment (PPE), and empty vials containing residual this compound.

  • Mechanism: Do not, under any circumstances, discharge liquid formulations into sinks or drains. The compound's soil mobility and aquatic toxicity mean it will bypass standard water treatment and leach into the environment[2].

Step 2: Liquid Waste Immobilization (For Solutions/Formulations)

  • Action: Discharge residual liquid formulations into institutional activated carbon pouches or specialized pharmaceutical solidifier containers[3].

  • Mechanism: Activated carbon irreversibly adsorbs the lipophilic compound, sequestering the active pharmaceutical ingredient. This prevents accidental spills, renders the compound unrecoverable (mitigating diversion risks), and prepares it for solid-waste incineration[3].

Step 3: Containment and Labeling

  • Action: Place all immobilized waste, solid powders, and contaminated materials into leak-proof, puncture-resistant hazardous waste bins.

  • Mechanism: Label the containers explicitly as "Hazardous Pharmaceutical Waste - Incineration Only." This ensures the waste management contractor routes the material to a high-heat facility rather than a standard medical autoclave (which cannot destroy the chemical structure).

Step 4: High-Temperature Incineration

  • Action: Transfer the secured waste to a licensed chemical disposal facility.

  • Mechanism: The facility must utilize a rotary kiln or specialized chemical incinerator operating at temperatures exceeding 1000 °C for a minimum residence time of 2 seconds[3][4]. The facility must be equipped with nitrogen oxide (NOx) emission controls (scrubbers) to capture the off-gassing from the morpholine ring[5].

Waste Lifecycle and Destruction Pathway

The following diagram illustrates the self-validating system of pharmaceutical waste destruction, ensuring the compound is neutralized without environmental contamination.

G Generation Waste Generation (API, Solutions, Vials) Immobilization Immobilization (Activated Carbon Adsorption) Generation->Immobilization Liquid Waste Containment Secure Containment (Hazardous Waste Bins) Generation->Containment Solid Waste Drain Drain/Sink Disposal (STRICTLY PROHIBITED) Generation->Drain Environmental Hazard Immobilization->Containment Incineration High-Temp Incineration (>1000°C for >2s) Containment->Incineration Transport to Licensed Facility Scrubbing Emission Control (NOx Scrubbers & Afterburners) Incineration->Scrubbing Flue Gases (NOx) SafeRelease Safe Environmental Release (CO2, H2O, Neutralized Salts) Scrubbing->SafeRelease

Caption: Lifecycle of this compound waste from generation to thermal destruction.

References

  • [1] The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [5] Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM). Available at:[Link]

  • [2] Environmental Impact of Propofol. OpenAnesthesia. Available at: [Link]

  • [3] Propofol as a Drug of Diversion: Changing Disposal Practices to Reduce Risk. American Association of Critical-Care Nurses (AACN Journals). Available at:[Link]

  • [4] The afterlife of propofol: a survey of propofol disposal in French hospitals. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.